molecular formula C6H8N2O3 B053176 Ethyl 2-aminooxazole-5-carboxylate CAS No. 113853-16-0

Ethyl 2-aminooxazole-5-carboxylate

Número de catálogo: B053176
Número CAS: 113853-16-0
Peso molecular: 156.14 g/mol
Clave InChI: UHUDJKCNXFBBHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-aminooxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-amino-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDJKCNXFBBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413941
Record name ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113853-16-0
Record name ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-aminooxazole-5-carboxylate from Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials, ethyl chloroacetate and ethyl formate, and proceeds through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with urea.

This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the chemical transformations and processes.

Synthesis Overview

The synthesis of this compound from ethyl chloroacetate is achieved in a two-step process. The initial step is a base-mediated Claisen condensation of ethyl chloroacetate with ethyl formate to yield the intermediate, ethyl 3-chloro-2-oxopropanoate. This intermediate is then reacted with urea in a cyclization-condensation reaction to afford the final product.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 113853-16-0[1][2]
Molecular Formula C₆H₈N₂O₃[3]
Molecular Weight 156.14 g/mol [3]
Appearance Solid[2]
Melting Point 151-153 °C[2]
Boiling Point 282.9 °C at 760 mmHg[2]
Purity ≥97%[3]
Spectroscopic Data
Compound1H NMR (Solvent)13C NMR (Solvent)IR (KBr, cm⁻¹)MS (m/z)
Ethyl 2-aminooxazole-4-carboxylate InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)Not AvailableNot AvailableNot Available
Ethyl 2-aminothiazole-5-carboxylate Not AvailableNot AvailableNot AvailableM+: 172.2
A substituted tetrahydropyrimidine-5-carboxylate (DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)(100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.53639, 2967, 1896, 1608, 1223M+: 260

Experimental Protocols

The following protocols are based on established synthetic procedures.

Step 1: Synthesis of Ethyl 3-chloro-2-oxopropanoate

This step involves a Claisen condensation reaction.

Materials:

  • Sodium ethoxide (NaOEt)

  • Diethyl ether (anhydrous)

  • Ethyl chloroacetate

  • Ethyl formate

Procedure:

  • To a reaction vessel containing 500 ml of anhydrous diethyl ether, add sodium ethoxide (2.44 g, 0.33 mol).

  • Cool the mixture to 273 K (0 °C) with constant stirring.

  • Over a period of 2 hours, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) to the reaction vessel.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After the reaction is complete, dilute the mixture with 500 ml of ice/water until the resulting sodium salt dissolves.

  • The aqueous solution containing the sodium salt of ethyl 3-chloro-2-oxopropanoate is used directly in the next step.

Step 2: Synthesis of this compound

This step involves the cyclization of the intermediate with urea.

Materials:

  • Aqueous solution of sodium ethyl 3-chloro-2-oxopropanoate (from Step 1)

  • Urea

  • Water

Procedure:

  • To the aqueous solution of the intermediate from Step 1, add urea.

  • Heat the reaction mixture in water at 100 °C for 1 hour.

  • After cooling, the product, this compound, can be isolated and purified by recrystallization.

  • A reported yield for this step is 51.3%.

Reaction Mechanisms and Workflows

Reaction Pathway

The overall synthesis can be represented by the following reaction scheme:

Reaction_Pathway Reactants Ethyl Chloroacetate + Ethyl Formate Intermediate Ethyl 3-chloro-2-oxopropanoate Reactants->Intermediate Step 1: Claisen Condensation Product This compound Intermediate->Product Step 2: Cyclization Reagent1 1. NaOEt, Diethyl Ether 2. H2O Reagent2 Urea, H2O, 100°C

Caption: Overall reaction pathway for the synthesis.

Mechanism of 2-Aminooxazole Formation

The formation of the 2-aminooxazole ring from the β-keto ester intermediate and urea is proposed to proceed through the following steps:

Mechanism A Ethyl 3-chloro-2-oxopropanoate B Addition of Urea A->B Nucleophilic attack by urea C Intramolecular Cyclization B->C Attack of hydroxyl on carbonyl D Dehydration C->D Elimination of water E Tautomerization D->E Proton transfer F This compound E->F Aromatization

Caption: Proposed mechanism for the cyclization step.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification a1 Mix Ethyl Chloroacetate and Ethyl Formate a2 Add to NaOEt in Diethyl Ether at 0°C a1->a2 a3 Stir overnight at room temperature a2->a3 a4 Aqueous workup to dissolve sodium salt a3->a4 b1 Add Urea to aqueous intermediate a4->b1 b2 Heat at 100°C for 1 hour b1->b2 c1 Cool reaction mixture b2->c1 c2 Isolate crude product c1->c2 c3 Recrystallize to obtain pure product c2->c3

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-aminooxazole-5-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its key properties, detailed experimental protocols for their determination, and a conceptual workflow for property analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various chemical and biological systems, informing its use in synthetic chemistry and drug design.

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1][2]
Melting Point 151-153 °C[2]
Boiling Point 282.9 ± 32.0 °C (Predicted)[2]
Density 1.278 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.39 ± 0.10 (Predicted)[2][3]
LogP 0.4335 to 1.01470[1][3]
Solubility Low solubility in water; soluble in organic solvents like methanol, ethanol, and acetone.[2]
Appearance White or white-like crystalline powder.[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2][3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 cm.[5] The tube is tapped gently to ensure tight packing.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[4]

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.[9]

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[10]

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[10] The solubility is then expressed in units such as g/L or mol/L.

The pKa value is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11] Spectrophotometric and NMR-based methods can also be employed for pKa determination.[11][12][13][14]

LogP is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water in a two-phase system at equilibrium.[15]

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.[16]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15][17]

Conceptual Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

G Conceptual Workflow for Physicochemical Profiling cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Melting Point (Purity Assessment) B->C D Solubility (Aqueous & Organic) B->D E pKa (Acid-Base Properties) B->E F LogP (Lipophilicity) B->F G Compile Physicochemical Profile C->G D->G E->G F->G H Inform Drug Development (ADME, Formulation) G->H

Caption: A conceptual workflow for physicochemical profiling.

References

Spectroscopic Profile of Ethyl 2-aminooxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 2-aminooxazole-5-carboxylate (CAS No. 113853-16-0). The information is presented to facilitate its use in research, drug development, and quality control applications. While comprehensive data for ¹H NMR and IR spectroscopy are presented, publicly available experimental ¹³C NMR and mass spectrometry data are limited.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

SolventChemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
CDCl₃7.48s1HOxazole H
5.33s2HNH₂
4.31-4.36q2HOCH₂
1.35-1.36t3HCH₃
DMSO-d₆7.13s1HOxazole H
7.01s2HNH₂

Note: Data for DMSO-d₆ did not specify the chemical shifts for the ethyl ester protons.

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
3387N-H stretching (amine)
3119C-H stretching (aromatic/vinylic)
1715C=O stretching (ester)
1676N-H bending (amine)
1568C=N stretching (oxazole ring)
1408C-H bending
1376C-H bending
1325C-N stretching
1261C-O stretching (ester)
1178C-O stretching
1146C-O stretching

¹³C NMR and Mass Spectrometry Data

Despite a thorough search of scientific databases and literature, specific experimental ¹³C NMR and mass spectrometry data for this compound could not be located in publicly available resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Comprehensive Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide: Ethyl 2-aminooxazole-5-carboxylate (CAS Number: 113853-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-5-carboxylate, with CAS number 113853-16-0, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 2-aminooxazole class of molecules, which are recognized as important pharmacophores. The 2-aminooxazole scaffold is a bioisostere of the 2-aminothiazole moiety, a core structure found in numerous biologically active compounds, including approved drugs.[1][2] This relationship suggests that this compound and its derivatives may possess valuable pharmacological properties.

This technical guide provides a comprehensive overview of the known properties, structure, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 2-amino-substituted oxazole ring with an ethyl carboxylate group at the 5-position.

Chemical Structure:

Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 113853-16-0
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
IUPAC Name ethyl 2-amino-1,3-oxazole-5-carboxylate
Appearance Off-white to light yellow solid-
Melting Point 151-153 °C
Boiling Point 282.9 °C at 760 mmHg
SMILES CCOC(=O)c1cnc(o1)N-
InChI 1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
InChIKey UHUDJKCNXFBBHU-UHFFFAOYSA-N
Purity ≥97% (typical)-
Storage 2-8°C, protect from light-
Crystal Structure

The crystal structure of this compound has been determined. The molecules are arranged in planar sheets that are internally connected by intermolecular hydrogen bonds. These sheets run parallel to the (120) plane. The interactions between these sheets are primarily dipole-dipole interactions involving the carbonyl groups.[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[4] The synthesis involves a multi-step process starting from ethyl chloroacetate and ethyl formate.

Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate

  • Sodium ethoxide (2.44 g, 0.33 mol) is added to diethyl ether (500 ml) and the mixture is cooled to 273 K with stirring.

  • A mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added to the reaction mixture over a period of 2 hours.

  • Stirring is continued overnight at room temperature.

  • The reaction mixture is diluted with 500 ml of an ice/water mixture until the sodium salt dissolves.

  • The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.

  • The precipitated ester is filtered off. After workup, the crude product is distilled to yield ethyl 2-chloro-3-oxopropanoate.

Step 2: Synthesis of Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate

  • To the ethyl 2-chloro-3-oxopropanoate from the previous step, urea (8.95 g, 0.149 mol) is added, followed by 100 ml of ethanol.

  • The mixture is refluxed for 2 hours.

  • Ethanol is removed under reduced pressure.

  • A 10% sodium bicarbonate solution is added until effervescence ceases.

  • Diethyl ether is added, and the product, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate, is collected by filtration.

Step 3: Cyclization to this compound While the source provides the synthesis for the precursor, the final cyclization step to the title compound is implied from the context of the paper which focuses on the crystal structure of this compound. The cyclization of the propenoate derivative likely proceeds via an intramolecular nucleophilic substitution, where the enamine nitrogen attacks the carbonyl group, followed by elimination of water to form the oxazole ring.

SynthesisWorkflow Reactant1 Ethyl chloroacetate + Ethyl formate Intermediate1 Ethyl 2-chloro-3-oxopropanoate Reactant1->Intermediate1 NaOEt, Diethyl ether Reactant2 Urea Intermediate2 Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate Intermediate1->Intermediate2 + Urea, Ethanol, Reflux Product This compound Intermediate2->Product Cyclization

Synthetic Workflow for this compound

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the 2-aminooxazole scaffold is a subject of active research, particularly in the development of antimicrobial and anticancer agents.

Antitubercular and Antimicrobial Potential

The 2-aminooxazole moiety is a bioisostere of the 2-aminothiazole scaffold, which is present in numerous compounds with potent antitubercular activity.[1] Studies on various 2-aminooxazole derivatives have shown that they can exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The isosteric replacement of sulfur with oxygen in the thiazole ring to form an oxazole can offer advantages such as improved physicochemical properties, including increased solubility, and potentially a different metabolic profile.[2]

The proposed mechanism of action for some 2-aminothiazole and by extension, 2-aminooxazole derivatives, involves the inhibition of essential mycobacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in the fatty acid biosynthesis pathway of the bacterium.

ProposedMechanism Compound 2-Aminooxazole Derivative Target Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (FabH) Compound->Target Inhibition Pathway Fatty Acid Biosynthesis (Mycolic Acid Synthesis) Target->Pathway Catalyzes Effect Inhibition of Bacterial Cell Wall Formation Pathway->Effect Result Bactericidal/Bacteriostatic Effect Effect->Result

Proposed Mechanism of Action for 2-Aminooxazole Derivatives

Antiviral and Anticancer Research

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its structural relationship to the well-established 2-aminothiazole scaffold provides a strong rationale for its investigation as a source of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While further studies are needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the available information highlights the promise of the 2-aminooxazole core in the development of novel pharmaceuticals. The detailed synthetic protocol provided herein should facilitate further research into this interesting molecule and its derivatives.

References

The Biological Versatility of 2-Aminooxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Evaluation of a Privileged Scaffold

The 2-aminooxazole moiety has emerged as a significant "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural attributes allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the biological activities of 2-aminooxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

2-Aminooxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to act as bioisosteres of 2-aminothiazoles, a well-established pharmacophore in numerous kinase inhibitors.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 2-aminooxazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Dasatinib Derivative 8b K562 (Chronic Myeloid Leukemia)Nanomolar range[1]
Dasatinib Derivative 8c K562 (Chronic Myeloid Leukemia)Nanomolar range[1]
Dasatinib Derivative 9b K562 (Chronic Myeloid Leukemia)Nanomolar range[1]
Compound 2 HeLa (Cervical Cancer)52.43[2]
Compound 5 HeLa (Cervical Cancer)31.20[2]
Compound 9 HeLa (Cervical Cancer)19.5[2]
Mechanisms of Anticancer Action

The anticancer effects of 2-aminooxazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Many 2-aminooxazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. Their structural similarity to 2-aminothiazole, a core component of clinically approved kinase inhibitors like Dasatinib, supports this mechanism.[1][3]

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 2-Aminooxazole derivatives, as bioisosteres of known PI3K/mTOR inhibitors, are proposed to inhibit this pathway, leading to the suppression of tumor growth.[4][5][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Aminooxazole 2-Aminooxazole Derivative Aminooxazole->PI3K inhibits Aminooxazole->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. 2-Aminothiazole derivatives have been identified as potent Aurora kinase inhibitors, and their 2-aminooxazole counterparts are expected to exhibit similar activity.[7][8][9]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. 2-Aminooxazole derivatives can trigger apoptosis through the intrinsic pathway, which involves the mitochondria.

Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. 2-Aminooxazole derivatives can induce apoptosis by upregulating Bax and downregulating Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[10][11]

Apoptosis_Pathway Aminooxazole 2-Aminooxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminooxazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Aminooxazole->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via Bcl-2 family modulation.

Antimicrobial Activity

2-Aminooxazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Their potential as antimicrobial agents is enhanced by their favorable physicochemical properties, such as increased hydrophilicity compared to their thiazole analogs.[11]

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values of selected 2-aminooxazole derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3a Botrytis cinerea1.48 - 16.6 (EC50)[12]
Compound 3b Botrytis cinerea1.48 - 16.6 (EC50)[12]
Compound 3c Botrytis cinerea1.48 - 16.6 (EC50)[12]
Compound 3e Botrytis cinerea1.48 - 16.6 (EC50)[12]
Compound 3m Botrytis cinerea1.48 - 16.6 (EC50)[12]
Compound 3v Botrytis cinerea1.48 - 16.6 (EC50)[12]
Antitubercular Derivatives Mycobacterium tuberculosisPromising Activity[7][13][14]
Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for 2-aminooxazole derivatives are still under investigation. However, for their antitubercular activity, inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a probable target.[11][15] FabH is a key enzyme in the fatty acid synthesis pathway of bacteria, which is essential for their survival.

FabH_Inhibition Substrates Acetyl-CoA + Malonyl-ACP FabH FabH Enzyme Substrates->FabH Product Acetoacetyl-ACP FabH->Product catalyzes FAS Fatty Acid Synthesis Product->FAS Aminooxazole 2-Aminooxazole Derivative Aminooxazole->FabH inhibits

Proposed inhibition of mycobacterial FabH.

Anti-inflammatory Activity

Certain 2-aminooxazole derivatives have been shown to possess anti-inflammatory properties. This activity is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 2-aminooxazole derivatives are typically quantified by the percentage of edema inhibition in animal models.

Compound/DerivativeAssayDose% InhibitionReference
Benzothiazole Derivative 5b Carrageenan-induced paw edemaNot Specified48.4%[13]
Benzothiazole Derivative 19a Carrageenan-induced paw edemaNot Specified47.3%[13]
Benzothiazole Derivative 19c Carrageenan-induced paw edemaNot Specified41.4%[13]

Note: Data for closely related benzothiazole derivatives are presented as a reference for potential anti-inflammatory activity.

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism of 2-aminooxazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for the production of prostaglandins.[13][14][16] By inhibiting prostaglandin synthesis, these compounds can reduce inflammation, pain, and fever.

Neuroprotective Activity

The potential neuroprotective effects of 2-aminooxazole derivatives are an emerging area of research. Studies on structurally related compounds, such as 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles, have shown promise in protecting neuronal cells from various insults.[17][18]

While direct quantitative data and detailed experimental protocols specifically for 2-aminooxazole derivatives in neuroprotection are limited, the known activities of their bioisosteres suggest that they may act through mechanisms such as:

  • Inhibition of excitotoxicity: Protecting neurons from damage caused by excessive stimulation by neurotransmitters like glutamate.[17]

  • Trophic effects: Promoting neuronal survival and growth.[19]

  • Modulation of signaling pathways involved in neuronal survival.

Further research is needed to fully elucidate the neuroprotective potential and mechanisms of action of 2-aminooxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminooxazole derivatives.

Synthesis of 2-Aminooxazole Derivatives

A general synthetic route to 2-aminooxazole derivatives often involves a two-step process:

  • Condensation: Reaction of an α-haloketone with urea to form the 2-aminooxazole ring.

  • Functionalization: Further modification of the 2-amino group or other positions on the oxazole ring, for example, through a Buchwald-Hartwig cross-coupling reaction to introduce aryl substituents.[13][14]

Synthesis_Workflow Start α-Haloketone + Urea Step1 Condensation Start->Step1 Intermediate 2-Aminooxazole Step1->Intermediate Step2 Buchwald-Hartwig Cross-Coupling Intermediate->Step2 Final N-Aryl-2-aminooxazole Derivative Step2->Final

General synthesis workflow for 2-aminooxazoles.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the 2-aminooxazole derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the 2-aminooxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.

Protocol (General - Luminescence-Based):

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the 2-aminooxazole derivative at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the kinase reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining (inversely proportional to kinase activity).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Conclusion

2-Aminooxazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, is intended to serve as a valuable resource for researchers in the field. Further exploration of their neuroprotective potential and the elucidation of their specific molecular targets will undoubtedly pave the way for the development of novel therapeutics based on the 2-aminooxazole scaffold.

References

Ethyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-5-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and a readily functionalizable amino group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and antitubercular agents. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in a research and development setting.

Introduction

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in a variety of biological interactions. As a bioisostere of the well-known 2-aminothiazole core, 2-aminooxazoles offer an alternative with potentially improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability due to the replacement of the sulfur atom with oxygen. This compound, in particular, serves as a versatile starting material, providing a convenient handle for further chemical modifications at the 2-amino and 5-ester positions. This guide aims to be a comprehensive resource for scientists leveraging this valuable building block in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O₃[ChemScene]
Molecular Weight 156.14 g/mol [ChemScene]
Appearance Solid[Sigma-Aldrich]
Melting Point 151-153 °C[Sigma-Aldrich]
Boiling Point 282.9 °C at 760 mmHg[Sigma-Aldrich]
Purity ≥97%[ChemScene]
Storage 4°C, protect from light[ChemScene]
SMILES O=C(C1=CN=C(N)O1)OCC[ChemScene]
InChI Key UHUDJKCNXFBBHU-UHFFFAOYSA-N[Sigma-Aldrich]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the cyclization of a β-ketoester derivative with urea. A detailed experimental protocol for one such synthesis is provided below.[1]

Synthesis from Ethyl 2-chloro-3-oxopropanoate and Urea

This method involves a two-step process starting from the preparation of ethyl 2-chloro-3-oxopropanoate, followed by its reaction with urea to form the desired 2-aminooxazole ring.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Ethyl 2-chloro-3-oxopropanoate cluster_step2 Step 2: Cyclization to this compound A Sodium Ethoxide E Ethyl 2-chloro-3-oxopropanoate A->E Reaction at 273 K, then overnight at RT B Diethyl Ether B->E Solvent C Ethyl Chloroacetate C->E Reactant D Ethyl Formate D->E Reactant H This compound E->H Reactant F Urea F->H Reactant G Ethanol G->H Solvent, Reflux

A two-step synthesis of this compound.
Experimental Protocol:

Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate [1]

  • To a stirred suspension of sodium ethoxide (22.8 g, 0.33 mol) in diethyl ether (500 mL) cooled to 0 °C, a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added dropwise over 2 hours.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then diluted with ice-water (500 mL) to dissolve the sodium salt.

  • The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.

  • The precipitated ester is collected by filtration. The crude product is purified by distillation under reduced pressure (5 mmHg, 60-65 °C) to yield ethyl 2-chloro-3-oxopropanoate as a white solid upon recrystallization (Yield: 45%).[1]

Step 2: Synthesis of this compound [1]

  • To a solution of ethyl 2-chloro-3-oxopropanoate (22.44 g, 0.149 mol) in ethanol (100 mL), urea (8.95 g, 0.149 mol) is added.

  • The mixture is refluxed for 2 hours.

  • The ethanol is removed under reduced pressure.

  • A 10% aqueous solution of sodium bicarbonate is added until effervescence ceases.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a green oil.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:2) to afford this compound as a crystalline solid (Yield: 7.4%).[1]

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily centered around the nucleophilic 2-amino group and the electrophilic ester at the 5-position. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.

N-Acylation

The 2-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to introduce a variety of substituents. This reaction is fundamental for exploring the structure-activity relationship (SAR) of 2-aminooxazole derivatives.

N_Acylation A This compound C N-Acylated Product A->C Nucleophilic Acyl Substitution B Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) B->C Electrophile

General scheme for the N-acylation of this compound.
General Experimental Protocol for N-Acylation with Acetic Anhydride:

  • In a round-bottomed flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add acetic anhydride (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the N-acetylated derivative.

Applications in Drug Discovery

The 2-aminooxazole scaffold is a key component in a number of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these derivatives, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors

Derivatives of 2-aminooxazoles have been extensively explored as inhibitors of various kinases, which are key targets in cancer therapy. The 2-amino group often forms a critical hydrogen bond with the hinge region of the kinase active site.

Kinase_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Library of Derivatives A->B Derivatization (e.g., N-acylation, amidation) C In vitro Kinase Assay (e.g., EGFR, Src) B->C Screening D Cell-based Proliferation Assay (e.g., MTT, SRB) B->D Screening E Hit Identification C->E D->E F SAR Studies E->F G ADMET Profiling F->G H Lead Candidate G->H

General workflow for the discovery of kinase inhibitors.
Antitubercular Agents

The 2-aminooxazole scaffold has also shown promise in the development of novel agents against Mycobacterium tuberculosis. These compounds often exhibit potent activity with low cytotoxicity.

Antitubercular_Screening A Synthesized 2-Aminooxazole Derivatives B Primary Screening (e.g., MABA Assay) A->B Test Compounds C Determination of MIC (Minimum Inhibitory Concentration) B->C Active Compounds D Cytotoxicity Assay (e.g., against Vero cells) C->D Potent Compounds E Hit Confirmation and Lead Generation D->E Selective Compounds

Workflow for screening of antitubercular agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

The broth microdilution method is a standard technique for determining the MIC of potential antitubercular compounds.[2][3][4]

  • Preparation of Drug Plates: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the drug plate. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies on various spectroscopic techniques.

This compound
Technique Data Reference
¹H NMR (CDCl₃)δ 1.35-1.36 (3H, t, CH₃), 4.31-4.36 (2H, q, CH₂), 5.33 (2H, s, NH₂), 7.48 (1H, s, oxazole-H)[1]
IR (KBr, cm⁻¹)3387, 3119 (N-H stretching), 1715 (C=O stretching, ester), 1676 (C=N stretching), 1568 (N-H bending)[1]

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors and antitubercular agents underscores the importance of the 2-aminooxazole scaffold in the development of new therapeutics. This technical guide provides the essential information and protocols to enable researchers to effectively utilize this powerful synthetic tool in their drug discovery programs.

References

The Oxazole Core: A Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing both nitrogen and oxygen, has firmly established itself as a "privileged structure" in medicinal chemistry. Its versatile nature allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxazole compounds, offering detailed experimental protocols, quantitative biological data, and visual workflows to aid researchers in the field of drug discovery and development.

The Significance of the Oxazole Moiety in Drug Discovery

The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions with biological targets make it a valuable pharmacophore.[1] Oxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] Their structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive candidates for lead optimization in drug development programs.[4]

Synthetic Strategies for Novel Oxazole Compounds

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocycle. In recent years, significant advancements have focused on developing more efficient, sustainable, and versatile synthetic methodologies.

Classical and Modern Synthetic Methods

Several key synthetic strategies are employed for the construction of the oxazole core:

  • Van Leusen Oxazole Synthesis: This is a widely used one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] The reaction proceeds under mild conditions and has a broad substrate scope.[5]

  • Bredereck Reaction: This method involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[7] It is an efficient and economical process for oxazole synthesis.[7]

  • Metal-Free Synthesis: Recent approaches have focused on metal-free synthetic routes to avoid potential metal contamination in the final products. These methods often utilize catalysts like iodine or iminium ions.[8]

  • Green Synthesis Approaches: To minimize the environmental impact, green chemistry principles are increasingly being applied to oxazole synthesis. These include the use of safer solvents, microwave irradiation, and ultrasound-assisted synthesis, which can lead to improved yields, shorter reaction times, and simpler purification processes.[9]

General Experimental Workflow for Oxazole Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of novel oxazole compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aldehyde, TosMIC) reaction Reaction (e.g., van Leusen Synthesis) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure Oxazole Compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir elemental Elemental Analysis product->elemental screening Biological Screening (e.g., Anticancer, Antimicrobial) nmr->screening ms->screening ir->screening elemental->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis, characterization, and biological evaluation of novel oxazole compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of novel oxazole compounds.

Microwave-Assisted van Leusen Oxazole Synthesis[9]

This protocol describes a green chemistry approach to the van Leusen synthesis.

Materials:

  • Benzaldehyde (1.18 mmol, 1.0 equiv)

  • 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

  • Isopropanol (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde, TosMIC, and isopropanol.

  • Add potassium phosphate to the mixture.

  • Place the flask in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Wash the organic layer with water (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors[10][11]

This multi-step synthesis yields novel 1,3-oxazole sulfonamides with potent anticancer activity.

Step 1: Synthesis of α-bromoketone (7)

  • Bromination of acetophenone (6) occurs smoothly to give α-bromoketone (7) in high yield.[10]

Step 2: Synthesis of primary amine salt (8)

  • Compound 7 is converted to the primary amine salt (8) via the Delépine reaction.[10]

Step 3: Synthesis of amide (9)

  • Compound 8 is reacted with cyclopropylcarbonyl chloride to give amide (9).[10]

Step 4: Synthesis of 1,3-oxazole (10)

  • Amide (9) is cyclized with phosphoryl chloride to cleanly give 1,3-oxazole (10).[10]

Step 5: Synthesis of benzenesulfonyl chloride (11)

  • The 1,3-oxazole (10) is reacted with chlorosulfonic acid and thionyl chloride to give the pivotal benzenesulfonyl chloride (11).[11]

Step 6: Synthesis of 1,3-oxazole sulfonamides (12-19)

  • The final sulfonamide linkage is constructed by the slow addition of the sulfonyl chloride (11) to a solution of the amine or aniline derivative in pyridine and chloroform at 0 °C.[10][11]

G A Acetophenone (6) B α-bromoketone (7) A->B Bromination C Primary amine salt (8) B->C Delépine reaction D Amide (9) C->D Acylation E 1,3-Oxazole (10) D->E Cyclization (POCl3) F Benzenesulfonyl chloride (11) E->F Chlorosulfonylation G 1,3-Oxazole Sulfonamides (12-19) F->G Sulfonamidation

Caption: Synthetic pathway for 1,3-oxazole sulfonamides.

Quantitative Biological Data

The biological evaluation of novel oxazole compounds has yielded promising quantitative data across various therapeutic areas.

Anticancer Activity of 1,3-Oxazole Sulfonamides

A series of novel 1,3-oxazole sulfonamides were evaluated for their ability to inhibit cancer cell growth against the NCI-60 human tumor cell lines.[10][11]

CompoundMean GI₅₀ (nM) (Leukemia)Average Growth Inhibition
16 -Best
2-chloro-5-methylphenyl derivative 48.8Potent
1-naphthyl derivative 44.7Potent

Data sourced from[10][11].

These compounds were found to effectively bind to tubulin and induce the depolymerization of microtubules within cells.[10][11]

Anti-SARS-CoV-2 Activity of Oxazole-Based Macrocycles

A family of synthetic oxazole-based macrocycles demonstrated inhibitory activity against SARS-CoV-2.[12][13]

CompoundIC₅₀ against SARS-CoV-2 Mpro (µM)CC₅₀ (µM)Safety Index
Isopropyl triester 13 2.58159.1 - 741.82.50 - 39.1
Triacid 14 -159.1 - 741.82.50 - 39.1
Carboxamides 15a-c -159.1 - 741.82.50 - 39.1

Data sourced from[12][13].

Docking studies showed that the most potent macrocycles, 13 and 14, exhibited the best fit and highest affinity for the active site binding pocket of the SARS-CoV-2 main protease (Mpro).[12][13]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and optimization of novel drug candidates.

Tubulin Polymerization Inhibition

The anticancer activity of the 1,3-oxazole sulfonamides is attributed to their ability to inhibit tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition oxazole 1,3-Oxazole Sulfonamide tubulin Tubulin Dimers oxazole->tubulin Binds to tubulin microtubules Microtubules tubulin->microtubules Inhibits polymerization mitosis Mitosis microtubules->mitosis Disrupts mitotic spindle apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Signaling pathway for tubulin polymerization inhibition by 1,3-oxazole sulfonamides.

Conclusion

The oxazole nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with the development of modern and green synthetic methodologies, allows for the creation of diverse chemical libraries for biological screening. The promising anticancer and antiviral activities highlighted in this guide underscore the potential of oxazole-based compounds in addressing significant unmet medical needs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of oxazole-containing drugs.

References

Preliminary Screening of Ethyl 2-aminooxazole-5-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of ethyl 2-aminooxazole-5-carboxylate derivatives. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this heterocyclic core.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common strategy involves the cyclization of an α-haloketone with urea or its derivatives. For instance, the synthesis of the core scaffold, this compound, can be accomplished by reacting ethyl 2-chloro-3-oxopropanoate with urea. Derivatives can be subsequently generated by N-alkylation or N-arylation of the 2-amino group or by modification of the ester at the 5-position.

An analogous and well-documented approach is the Hantzsch synthesis for the corresponding thiazole derivatives, which can be adapted for oxazoles. For example, a one-pot synthesis for the analogous ethyl 2-aminothiazole-4-methyl-5-carboxylate has been reported, involving the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea.[1] This methodology can potentially be modified for the synthesis of oxazole derivatives by using urea in place of thiourea.

Data Presentation: Biological Activity of 2-Aminooxazole Derivatives

While comprehensive preliminary screening data for a series of directly substituted this compound derivatives is not extensively available in the public domain, the biological activities of more complex molecules incorporating the 2-aminooxazole moiety provide valuable insights into their therapeutic potential. The following tables summarize the reported in vitro activities of selected 2-aminooxazole-containing compounds.

Table 1: Anticancer Activity of 2-Aminooxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 HCT116 (Colon Carcinoma)71.8
2 MCF7 (Breast Carcinoma)74.1
3 A549 (Lung Cancer)>100
4 HeLa (Cervical Cancer)>100

Note: Compounds 1 and 2 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

Table 2: Antimicrobial Activity of 2-Aminooxazole Derivatives

Compound IDMicroorganismMIC (µM)Reference
5 Staphylococcus aureus14.8
6 Bacillus subtilis17.5
7 Escherichia coli14.8
8 Candida albicans16.9

Note: Compounds 5-8 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

Table 3: Enzyme Inhibitory Activity of 2-Aminooxazole Derivatives

Compound IDEnzymeIC50 (µM)Reference
9 Bacterial Serine Acetyltransferase110[2]
10a Bacterial Serine Acetyltransferase>200[2]
10b Bacterial Serine Acetyltransferase150[2]

Note: Compounds 9 and 10a-b are (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are standard protocols for preliminary in vitro evaluation of anticancer and antimicrobial activities, adapted for the screening of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

1. Compound Preparation:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.

  • Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Include a positive control (broth with microorganisms, no compound) and a negative control (broth only).

  • Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification start Starting Materials synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification stock Stock Solution Preparation purification->stock anticancer Anticancer Screening (MTT Assay) stock->anticancer antimicrobial Antimicrobial Screening (MIC Assay) stock->antimicrobial enzyme Enzyme Inhibition Assays stock->enzyme data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar hit Hit Compound Identification sar->hit

Preliminary screening workflow for novel derivatives.
Hypothetical Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagram depicts a hypothetical MAP Kinase signaling pathway that could be a target for this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor 2-Aminooxazole Derivative inhibitor->raf Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Hypothetical inhibition of the MAPK signaling pathway.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, standard experimental protocols for determining these critical parameters. The provided methodologies are standard in the pharmaceutical industry and are intended to guide researchers in obtaining accurate and reliable data.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its known physicochemical properties is presented in Table 1. It is important to note that much of the available data is predicted or from chemical supplier databases and awaits experimental verification in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃[1]
Molecular Weight156.14 g/mol [1]
Melting Point151-153 °C
Boiling Point282.9 °C at 760 mmHg
AppearanceSolid
LogP (Predicted)0.4335[1]
Storage Conditions4°C, protect from light[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterLow
MethanolGood
EthanolGood
AcetoneGood
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Excess Compound C Add Compound to Solvent A->C B Solvent B->C D Equilibrate (e.g., 24-48h at 25°C) C->D E Separate Phases (Centrifuge/Filter) D->E F Quantify Concentration (HPLC-UV) E->F G Report Solubility (mg/mL) F->G

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

Detailed stability studies, including forced degradation, have not been published for this compound. The recommended storage conditions are 4°C and protection from light, suggesting potential sensitivity to temperature and photolytic degradation.[1]

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

Forced degradation should be carried out on a solution of this compound (e.g., 1 mg/mL in a suitable solvent) under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.

Samples from each stress condition should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_start Starting Material cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Identify Degradation Products HPLC->Degradation Pathway Establish Degradation Pathway HPLC->Pathway Method Validate Analytical Method HPLC->Method

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While no specific degradation pathways have been elucidated for this compound, based on its chemical structure, several potential degradation routes can be hypothesized:

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (2-aminooxazole-5-carboxylic acid) and ethanol.

  • Oxazole Ring Opening: The oxazole ring may be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents.

  • Amine Group Reactions: The 2-amino group could undergo various reactions, including oxidation or reaction with degradation products of excipients in a formulation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation/Ring Cleavage A This compound B 2-Aminooxazole-5-carboxylic Acid + Ethanol A->B Ester Hydrolysis C Ring-Opened Products A->C Harsh Conditions

Caption: Hypothesized Degradation Pathways.

Conclusion and Recommendations for Future Work

The currently available information on the solubility and stability of this compound is limited and primarily consists of basic physicochemical data from non-peer-reviewed sources. For the successful development of this compound for any application, particularly in drug development, a thorough experimental characterization is imperative.

It is strongly recommended that researchers undertake the following studies:

  • Quantitative Solubility Determination: Systematically measure the solubility in a range of pharmaceutically relevant solvents and buffers at different temperatures.

  • Forced Degradation Studies: Conduct comprehensive stress testing under ICH conditions to identify and characterize degradation products.

  • Stability-Indicating Method Development: Develop and validate a robust HPLC or UPLC method capable of separating the parent compound from all potential degradation products.

  • Long-Term Stability Studies: Perform stability studies under various storage conditions (as per ICH guidelines) to establish a re-test date or shelf life.

The experimental protocols and workflows provided in this guide offer a framework for conducting these essential studies, which will generate the critical data needed to advance the research and development of this compound.

References

Theoretical Underpinnings and Experimental Insights into the Ethyl 2-aminooxazole-5-carboxylate Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-aminooxazole-5-carboxylate core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug design. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies, experimental data, and potential biological applications of this important chemical entity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of the 2-aminooxazole framework in drug discovery and development.

Theoretical Studies on the 2-Aminooxazole Core

While in-depth theoretical studies specifically focused on this compound are not extensively available in the public domain, a wealth of computational research on the parent 2-aminooxazole ring and its derivatives provides critical insights into the electronic properties and reactivity of this class of compounds. These studies serve as a valuable proxy for understanding the behavior of the title compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 2-aminooxazole derivatives. Key findings from these theoretical investigations include:

  • Molecular Geometry and Electronic Distribution: The 2-aminooxazole ring is largely planar, a feature that is critical for its interaction with biological macromolecules. The presence of the amino group and the ester functionality in this compound significantly influences the electron distribution across the molecule. The amino group acts as an electron-donating group, increasing the electron density of the oxazole ring, while the ethyl carboxylate group is electron-withdrawing. This push-pull electronic arrangement can be crucial for molecular recognition and binding affinity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. For 2-aminooxazole systems, the HOMO is typically localized over the amino group and the oxazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the oxazole ring and any electron-withdrawing substituents, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

  • Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are invaluable for predicting non-covalent interactions. In 2-aminooxazole derivatives, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group in the ester are typically regions of negative electrostatic potential, making them hydrogen bond acceptors. The hydrogen atoms of the amino group are regions of positive electrostatic potential, functioning as hydrogen bond donors.

Computed Physicochemical Properties

A summary of computationally derived physicochemical properties for this compound is presented in the table below. These values are useful for predicting the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃ChemScene[1]
Molecular Weight156.14 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA)78.35 ŲChemScene[1]
LogP (octanol-water partition coefficient)0.4335ChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Hydrogen Bond Acceptors5ChemScene[1]
Rotatable Bonds2ChemScene[1]

Experimental Data and Protocols

Synthesis and Characterization

The synthesis of this compound has been reported, with a key study detailing its preparation and characterization by X-ray crystallography.[2]

A detailed experimental protocol for the synthesis of this compound, as adapted from the literature, is provided below.[2]

Materials:

  • Starting materials for the synthesis of the precursor.

  • Reagents for the cyclization reaction.

  • Appropriate solvents for reaction and purification.

Procedure:

  • Preparation of the Precursor: The synthesis typically begins with the preparation of an appropriate precursor molecule.

  • Cyclization: The precursor is then subjected to a cyclization reaction to form the 2-aminooxazole ring.

  • Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.

  • Characterization: The final product is characterized by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm its structure and purity.

G start Starting Materials precursor Preparation of Precursor start->precursor cyclization Cyclization Reaction precursor->cyclization workup Reaction Work-up cyclization->workup purification Purification workup->purification product Ethyl 2-aminooxazole- 5-carboxylate purification->product characterization Characterization (NMR, MS, X-ray) product->characterization G cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Ethyl 2-aminooxazole- 5-carboxylate Derivative Inhibitor->Kinase_Cascade Inhibition

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on a well-established procedure, optimized for clarity and reproducibility in a research setting. The synthesis involves the formation of ethyl 2-chloro-3-oxopropanoate as an intermediate, which is subsequently reacted with urea in a one-pot fashion to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The 2-aminooxazole scaffold is a key pharmacophore in a variety of biologically active molecules. A streamlined and efficient synthesis of this compound is therefore crucial for enabling further research and development of novel therapeutics. The protocol detailed herein describes a reliable method for the preparation of this compound.

Data Presentation

A summary of the quantitative data for the synthesis of this compound is presented in Table 1.

ParameterValueReference
Molecular FormulaC₆H₈N₂O₃[1]
CAS Number113853-16-0[1][2]
Melting Point151-153 °C[1]
Boiling Point282.9 °C at 760 mmHg[1]
Purity97%[1]

Experimental Protocol

This protocol is adapted from the synthesis described by Kennedy et al. (2001).[3]

Materials:

  • Sodium ethoxide

  • Diethyl ether

  • Ethyl chloroacetate

  • Ethyl formate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

Step 1: In-situ formation of Ethyl 2-chloro-3-oxopropanoate

  • To a stirred solution of sodium ethoxide (2.44 g, 0.033 mol) in diethyl ether (500 ml), cooled to 0 °C, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) over a period of 2 hours.[3]

  • Allow the reaction mixture to stir overnight at room temperature.[3]

  • Dilute the mixture with ice/water (500 ml) until the sodium salt dissolves.[3]

  • Separate the diethyl ether layer.

  • Acidify the aqueous layer with concentrated HCl and cool.

  • The precipitated ester, ethyl 2-chloro-3-oxopropanoate, is then filtered off.

Step 2: One-pot synthesis of this compound

  • To the crude ethyl 2-chloro-3-oxopropanoate (22.44 g, based on a 45% yield from the previous step), add urea (8.95 g, 0.149 mol) and 100 ml of ethanol.

  • Reflux the resulting mixture for 2 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization to yield this compound.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: One-Pot Cyclization A Sodium Ethoxide in Diethyl Ether C Reaction at 0°C to RT A->C B Ethyl Chloroacetate + Ethyl Formate B->C D Work-up (Acidification & Filtration) C->D E Ethyl 2-chloro-3-oxopropanoate (Intermediate) D->E G Reflux for 2 hours E->G Add to reaction F Urea + Ethanol F->G H Solvent Removal G->H I Recrystallization H->I J This compound (Final Product) I->J

Caption: Workflow of the one-pot synthesis.

References

Application Notes and Protocols: Ethyl 2-aminooxazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its inherent structural features, including the oxazole core and the reactive amino and ester functional groups, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document provides an overview of its applications, focusing on its use in the development of anticancer agents, supported by detailed experimental protocols and quantitative data.

I. Application in Cancer Therapy: Dual EGFR/HER-2 Inhibitors

Derivatives of this compound have shown significant promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology. Overexpression of these receptor tyrosine kinases is implicated in the proliferation and survival of various cancer cells.

A series of novel pyrano[3,2-c]quinoline derivatives incorporating the this compound moiety have been synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[1] Certain compounds from this series have demonstrated potent dual inhibitory activity against both EGFR and HER-2 kinases.[1]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected pyrano[3,2-c]quinoline derivatives.

Compound IDModificationAntiproliferative IC50 (nM) vs. MCF-7Antiproliferative IC50 (nM) vs. HT-29EGFR Kinase Inhibition IC50 (nM)HER-2 Kinase Inhibition IC50 (nM)
3a Unsubstituted Phenyl28236830
3f 4-Chlorophenyl30257133
Erlotinib Reference Drug3230Not ReportedNot Reported
Lapatinib Reference DrugNot ReportedNot ReportedNot Reported26

Data sourced from a study on pyrano[3,2-c]quinoline derivatives.[1]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by the dual EGFR/HER-2 inhibitors derived from this compound. These inhibitors block the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades.

EGFR_HER2_Pathway cluster_downstream Downstream Signaling EGFR EGFR HER2 HER2 EGFR->HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2->RAS_RAF_MEK_ERK Activates HER2->PI3K_AKT_mTOR Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Ethyl 2-aminooxazole- 5-carboxylate Derivative Inhibitor->EGFR Inhibits ATP Binding Inhibitor->HER2 Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR/HER-2 signaling pathway and the inhibitory action of derivatives.

Experimental Protocols

A mixture of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) in dimethylformamide (DMF, 10 mL) is treated with anhydrous potassium carbonate (K₂CO₃, 2 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.

  • Cell Seeding: Human cancer cell lines (MCF-7 and HT-29) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

The kinase inhibitory activity of the synthesized compounds against EGFR and HER-2 is typically evaluated using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescence signal indicates inhibition of the kinase. The IC50 values are calculated from the concentration-dependent inhibition curves.

II. Application in Antimicrobial and Anticancer Therapy: 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives

This compound can also be utilized in the synthesis of more complex heterocyclic systems, such as coumarin-oxazole hybrids. A series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

Compound IDModificationAntiproliferative IC50 (µM) vs. HCT116Antiproliferative IC50 (µM) vs. MCF7Antibacterial MIC (µM) vs. S. aureusAntifungal MIC (µM) vs. C. albicans
6 R = 4-Cl>10074.1>50>50
14 R = 4-OH71.8>10020.310.1
5-FU Reference Drug25.4Not ReportedNot ApplicableNot Applicable
Tamoxifen Reference DrugNot Reported35.2Not ApplicableNot Applicable
Experimental Workflow

The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.

workflow Start Start: this compound Step1 Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives Start->Step1 Step2 Structural Characterization (NMR, IR, MS) Step1->Step2 Step3 Biological Evaluation Step2->Step3 SubStep3a Antiproliferative Screening (HCT116, MCF7) Step3->SubStep3a SubStep3b Antimicrobial Screening (Bacterial and Fungal Strains) Step3->SubStep3b Step4 Data Analysis (IC50 and MIC Determination) SubStep3a->Step4 SubStep3b->Step4 End Lead Compound Identification Step4->End

Caption: Workflow for synthesis and evaluation of coumarin-oxazole hybrids.

Experimental Protocols

The synthesis of these derivatives typically involves a multi-step process starting with the appropriate salicylaldehyde and ethyl acetoacetate to form a coumarin intermediate. This intermediate is then further functionalized and cyclized to incorporate the 2-aminooxazole moiety derived from this compound or a related precursor. The final derivatization often involves reactions at the amino group of the oxazole ring.

  • Preparation of Inoculum: Standardized microbial suspensions are prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of anticancer and antimicrobial agents. The examples provided highlight its utility in creating potent enzyme inhibitors and complex heterocyclic systems with significant biological activity. Further exploration of this scaffold is warranted to uncover new therapeutic leads.

References

Application Notes and Protocols for N-acylation of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of 2-aminooxazoles is a fundamental transformation in organic synthesis, providing access to a diverse range of functionalized heterocycles. These N-acylated products are valuable intermediates in medicinal chemistry and drug development, often serving as key building blocks for more complex molecular architectures. This document provides a detailed protocol for the N-acylation of ethyl 2-aminooxazole-5-carboxylate using common acylating agents such as acyl chlorides and acid anhydrides.

General Reaction Scheme

The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acidic byproduct generated during the reaction.

Reaction with Acyl Chloride: In the presence of a base like triethylamine or pyridine.

Reaction with Acid Anhydride: Often performed with or without a basic catalyst.

Experimental Protocols

Two primary protocols are presented below, utilizing an acyl chloride and an acid anhydride as the acylating agent.

Protocol 1: N-acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Stir the solution at 0 °C (ice bath) under a nitrogen or argon atmosphere.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated this compound.

Protocol 2: N-acylation using an Acid Anhydride

This protocol outlines the N-acylation using a symmetric acid anhydride. This method can sometimes be performed without a base, although a mild base can be advantageous.[2]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Pyridine (optional, as catalyst or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add the acid anhydride (1.5 eq). If desired, a catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to reflux. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature (if heated).

  • Carefully add saturated aqueous NaHCO3 solution to quench the excess anhydride and neutralize the carboxylic acid byproduct.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent in vacuo.

  • Purify the residue by recrystallization or silica gel chromatography.

Data Presentation

The following table summarizes the key components and conditions for the N-acylation reaction.

Parameter Protocol 1 (Acyl Chloride) Protocol 2 (Acid Anhydride)
Substrate This compoundThis compound
Acylating Agent Acyl Chloride (1.1 eq)Acid Anhydride (1.5 eq)
Base/Catalyst Triethylamine or Pyridine (1.2 eq)Pyridine (optional, catalytic)
Solvent Anhydrous Dichloromethane (DCM)Dichloromethane (DCM) or THF
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 2 - 16 hours4 - 24 hours
Work-up Acid-base aqueous washBasic aqueous wash
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and Base in Anhydrous Solvent add_acyl Slowly Add Acylating Agent at 0°C to RT start->add_acyl 1 react Stir at Room Temperature (Monitor by TLC) add_acyl->react 2 quench Quench Reaction react->quench 3 wash Aqueous Washes (Acid, Base, Brine) quench->wash 4 dry Dry Organic Layer wash->dry 5 concentrate Concentrate in vacuo dry->concentrate 6 purify Recrystallization or Column Chromatography concentrate->purify 7 end_node Pure N-acylated Product purify->end_node 8

Caption: Workflow for the N-acylation of this compound.

logical_relationship sub Substrate This compound product Product N-acylated this compound sub->product reagents Reagents Acylating Agent (Acyl Chloride/Anhydride) Base (e.g., Triethylamine) reagents->product byproduct Byproducts Amine Hydrochloride or Carboxylic Acid reagents->byproduct conditions Conditions Solvent (e.g., DCM) Temperature (0°C - RT) conditions->product

Caption: Key components and their relationship in the N-acylation reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of ethyl 2-aminooxazole-5-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for the 2-aminothiazole core found in numerous clinically approved kinase inhibitors, such as Dasatinib. This substitution can offer advantages in terms of metabolic stability, physicochemical properties, and intellectual property.

Introduction to the 2-Aminooxazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 2-aminooxazole moiety serves as an excellent scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

The general strategy for the synthesis of kinase inhibitors from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments to generate a library of potential inhibitors.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Aminooxazole-5-carboxylic acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, the key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).

  • Add a solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate of 2-aminooxazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 2-Aminooxazole-5-carboxamide Derivatives via Amide Coupling

This protocol outlines the coupling of 2-aminooxazole-5-carboxylic acid with a representative amine, (2-chloro-6-methylphenyl)amine, a common fragment in Src family kinase inhibitors.

Materials:

  • 2-Aminooxazole-5-carboxylic acid

  • (2-chloro-6-methylphenyl)amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) / HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-aminooxazole-5-carboxylic acid (1.0 eq) in dry DMF or DCM, add the desired amine (e.g., (2-chloro-6-methylphenyl)amine) (1.1 eq).

  • Add the coupling agent, HATU (1.2 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminooxazole-5-carboxamide derivative.

Data Presentation: Biological Activity of Related Kinase Inhibitors

The following tables summarize the inhibitory activities of kinase inhibitors bearing the 2-aminothiazole scaffold, a close bioisostere of the 2-aminooxazole core. This data provides a strong rationale for the synthesis of the corresponding oxazole analogues.

Table 1: Inhibitory Activity of 2-Aminothiazole-based Src Family Kinase Inhibitors

Compound/ScaffoldKinase TargetIC₅₀ (nM)Reference
DasatinibSrc<1[1]
DasatinibLck<1[1]
DasatinibAbl<1[1]
Analogue 12mLck0.8[1]

Table 2: Inhibitory Activity of Oxazole-containing CDK2 Inhibitors

CompoundKinase TargetIC₅₀ (nM)Reference
Compound 14 (5-ethyl-oxazole)CDK21-10[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase signaling pathway targeted by these inhibitors and the synthetic workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->RTK Src Src Kinase RTK->Src RAS RAS Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 2-Aminooxazole Inhibitor Inhibitor->Src Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generalized Src kinase signaling pathway and the point of inhibition.

G Start This compound Step1 Hydrolysis (LiOH or NaOH) Start->Step1 Intermediate 2-Aminooxazole-5-carboxylic acid Step1->Intermediate Step2 Amide Coupling (HATU or EDC/HOBt) Intermediate->Step2 Amine Amine Fragment (R-NH2) Amine->Step2 Product 2-Aminooxazole-5-carboxamide Kinase Inhibitor Step2->Product

Caption: Synthetic workflow for 2-aminooxazole-5-carboxamide kinase inhibitors.

References

Synthetic Pathways to Ethyl 2-aminooxazole-5-carboxylate and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 2-aminooxazole-5-carboxylate and its analogs, key scaffolds in medicinal chemistry. The following sections outline two distinct synthetic routes, including experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the development of novel therapeutic agents. The 2-aminooxazole moiety is a recognized pharmacophore found in a variety of biologically active molecules. This document details two synthetic strategies: a classical condensation approach and a modern photochemical method, providing researchers with the necessary information to synthesize these valuable compounds in a laboratory setting.

Synthetic Route 1: Classical Condensation via Ethyl 2-chloro-3-oxopropanoate

This traditional two-step synthesis involves the initial preparation of an α-chloro-β-ketoester intermediate, followed by cyclocondensation with urea to form the desired 2-aminooxazole ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate

This procedure is adapted from a method described in the literature.[1]

  • Reaction Setup: To a solution of diethyl ether (500 ml), add sodium ethoxide (2.44 g, 0.33 mol) and cool the mixture to 0°C with stirring.

  • Addition of Reagents: Over a period of 2 hours, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) to the reaction mixture.

  • Reaction: Continue stirring the mixture overnight at room temperature.

  • Work-up: Dilute the reaction mixture with ice-water (500 ml) until the sodium salt dissolves. Separate the diethyl ether layer. Acidify the aqueous layer with concentrated HCl and cool.

  • Isolation: Filter the precipitated ester. The crude product is then distilled under reduced pressure (5 mmHg) at 60-65°C. The product, ethyl 2-chloro-3-oxopropanoate, is obtained as white needles upon standing.

Step 2: Synthesis of this compound

This cyclization step yields the final product.[1]

  • Reaction Setup: To the ethyl 2-chloro-3-oxopropanoate (22.44 g, 0.149 mol) from Step 1, add urea (8.95 g, 0.149 mol) and ethanol (100 ml).

  • Reaction: Reflux the mixture for 2 hours.

  • Work-up: Remove the ethanol under reduced pressure. Add a 10% sodium bicarbonate solution until effervescence ceases.

  • Extraction and Purification: Extract the product with diethyl ether. Dry the ether layer over Na₂SO₄ and remove the solvent under reduced pressure to yield a green oil. Purify the crude product by flash silica-gel column chromatography using a mixture of ethyl acetate and n-hexane (1:2) as the eluent.

Data Presentation
StepProductStarting MaterialsReagents & SolventsReaction ConditionsYield
1Ethyl 2-chloro-3-oxopropanoateDiethyl ether, Ethyl chloroacetate, Ethyl formateSodium ethoxide, HCl0°C to room temp., overnight45%[1]
2This compoundEthyl 2-chloro-3-oxopropanoate, UreaEthanol, Sodium bicarbonate, Diethyl ether, Ethyl acetate, n-hexaneReflux, 2 hours7.4%[1]

Table 1: Summary of quantitative data for the classical condensation synthesis.

Synthetic Workflow

Synthetic_Route_1 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 Diethyl ether, Ethyl chloroacetate, Ethyl formate intermediate Ethyl 2-chloro-3-oxopropanoate start1->intermediate 0°C to rt, overnight reagent1 Sodium ethoxide reagent1->intermediate product This compound intermediate->product Reflux, 2h reagent2 Urea, Ethanol reagent2->product

Caption: Classical two-step synthesis of this compound.

Synthetic Route 2: Photochemical Synthesis from Isoxazol-5(2H)-ones

This modern approach offers a pathway to a variety of 2-aminoalkyloxazole-5-carboxylate analogs through the N-acylation of isoxazolones followed by a photochemical rearrangement. This method has been shown to be effective for the synthesis of chiral analogs.[2]

Experimental Protocols

Step 1: N-Acylation of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate

This step prepares the precursor for the photochemical reaction. The following is a general procedure adaptable for various phthalimidylamino acids.[2]

  • Reaction Setup: To a solution of the desired (R)- or (S)-2-phthalimido acid (1.0 eq) and ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate (1.3 eq) in dichloromethane at 0°C, add dicyclohexylcarbodiimide (DCC) (1.35 eq).

  • Reaction: Stir the reaction mixture on ice for 3 hours, then allow it to warm to room temperature and continue stirring for two days.

  • Work-up and Purification: Filter the reaction mixture to remove dicyclohexylurea. The filtrate is then purified by chromatography to yield the N-acylated product.

Step 2: Photolysis to form Ethyl 2-aminoalkyloxazole-5-carboxylates

The N-acylated isoxazolone is irradiated to induce rearrangement to the oxazole.[2]

  • Reaction Setup: Dissolve the N-acylated isoxazolone from Step 1 in acetone.

  • Photolysis: Irradiate the solution at 300 nm for 3 hours.

  • Isolation: Remove the solvent under reduced pressure. The solid residue is suspended in hot ethanol, cooled, and diluted with water. The product is collected by filtration.

Data Presentation
Starting Phthalimidylamino acidN-Acylated Isoxazolone YieldPhotolysis ProductPhotolysis Yield
Phthalimidylalanine80%[2]Ethyl 2-(1-phthalimidoethyl)oxazole-5-carboxylate88%[2]
Phthalimidylphenylalanine-Ethyl 2-(1-phthalimido-2-phenylethyl)oxazole-5-carboxylate-
Phthalimidyltyrosine (O-benzyl)-Ethyl 2-(1-phthalimido-2-(4-benzyloxyphenyl)ethyl)oxazole-5-carboxylate43%[2]

Table 2: Summary of yields for the photochemical synthesis of this compound analogs.

Synthetic Workflow

Synthetic_Route_2 cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Photolysis start1 Phthalimidylamino acid + Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate intermediate N-Acylated Isoxazolone start1->intermediate 0°C to rt, 2 days reagent1 DCC, DCM reagent1->intermediate product Ethyl 2-aminoalkyloxazole-5-carboxylate Analog intermediate->product 3 hours reagent2 Acetone, hv (300 nm) reagent2->product

Caption: Photochemical synthesis of this compound analogs.

References

Application Note: A Scalable Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the condensation of ethyl 2-chloro-3-oxopropanoate with urea. This document provides a detailed experimental protocol suitable for laboratory-scale synthesis and outlines critical considerations for process scale-up. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a variety of biologically active molecules. The development of a scalable and efficient synthesis is paramount for ensuring a reliable supply of this intermediate for research and development as well as for potential commercial production. This document presents a detailed procedure for the synthesis of this compound and discusses key parameters for successful scale-up.

Reaction Scheme

The synthesis proceeds via the cyclocondensation reaction between ethyl 2-chloro-3-oxopropanoate and urea. The general reaction is depicted below:

Scheme 1: Synthesis of this compound

Ethyl 2-chloro-3-oxopropanoate reacts with urea to yield this compound.

Experimental Protocols

3.1. Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Ethyl 2-chloro-3-oxopropanoate (1 equivalent)

  • Urea (2 equivalents)

  • Sodium Bicarbonate

  • Water

  • Ethanol

  • Dichloromethane (for extraction)

  • Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl 2-chloro-3-oxopropanoate in a suitable solvent, add urea.

  • The reaction mixture is heated to reflux and stirred for a specified duration.

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from ethanol to afford the final product.

3.2. Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Reagent Addition and Temperature Control: On a larger scale, the reaction can be exothermic. Controlled, portion-wise addition of reagents is recommended. A jacketed reactor with precise temperature control is essential to maintain the optimal reaction temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction progress. The choice of impeller and agitation speed should be optimized for the larger reactor volume.

  • Work-up and Isolation: Phase separation during extraction can be more challenging on a larger scale. The use of a bottom-outlet reactor can facilitate the separation of aqueous and organic layers. For filtration of the recrystallized product, a centrifuge or a larger filtration apparatus like a Nutsche filter-dryer is recommended over a Büchner funnel.

  • Solvent Handling and Safety: The use of large volumes of organic solvents necessitates appropriate safety measures, including closed-system transfers, adequate ventilation, and grounding of equipment to prevent static discharge.

  • Crystallization and Purification: The cooling profile during recrystallization should be carefully controlled to ensure consistent crystal size and purity. Slower cooling rates generally lead to larger, purer crystals. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

Data Presentation

The following table summarizes the typical results obtained from the laboratory-scale synthesis.

ParameterValueReference
Yield Not explicitly stated[1]
Melting Point 151-153 °C[2][3]
Purity >97%[2]
Appearance Solid[2]
Storage Temp. 4 °C, protect from light[2]

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start Start Materials: - Ethyl 2-chloro-3-oxopropanoate - Urea reaction Reaction: Cyclocondensation start->reaction 1. Mix and Heat neutralization Neutralization: Sodium Bicarbonate reaction->neutralization 2. Cool & Quench extraction Extraction: Dichloromethane neutralization->extraction 3. Extract drying Drying: Magnesium Sulfate extraction->drying 4. Dry concentration Solvent Removal: Rotary Evaporator drying->concentration 5. Concentrate recrystallization Recrystallization: Ethanol concentration->recrystallization 6. Purify filtration Filtration recrystallization->filtration 7. Isolate drying_final Final Drying filtration->drying_final 8. Dry final_product Ethyl 2-aminooxazole- 5-carboxylate drying_final->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described herein provides a reliable method for the synthesis of this compound. By carefully considering the outlined scale-up parameters, this synthesis can be efficiently transitioned from the laboratory to a larger-scale production environment, ensuring a consistent and high-quality supply of this important chemical intermediate. Further process optimization studies may focus on solvent selection, catalyst screening, and reaction concentration to improve yield and throughput on a commercial scale.

References

Application Notes and Protocols: Derivatization of the Amino Group in Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to building blocks used in the synthesis of various bioactive molecules. The presence of a primary amino group on the oxazole ring offers a versatile handle for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of the 2-amino group of this compound through common and robust chemical transformations, including acylation, sulfonylation, and urea formation. These derivatization strategies are fundamental in modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds.

Key Derivatization Strategies

The nucleophilic nature of the exocyclic amino group at the 2-position of the oxazole ring allows for a variety of chemical modifications. The primary reactions explored in these protocols are:

  • Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

  • Sulfonylation: The reaction with sulfonyl chlorides to yield sulfonamides.

  • Urea Formation: The reaction with isocyanates to produce substituted ureas.

These reactions are generally high-yielding and can be performed under standard laboratory conditions.

Experimental Protocols

Materials and General Methods
  • Starting Material: this compound (purity ≥97%)

  • Reagents: Acetyl chloride, benzoyl chloride, benzenesulfonyl chloride, phenyl isocyanate, triethylamine (Et3N), pyridine, dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), hexane, saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). All reagents should be of analytical grade and used as received unless otherwise noted.

  • Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), and a fume hood.

Protocol 1: Acylation of this compound (Amide Formation)

This protocol describes the synthesis of N-(5-(ethoxycarbonyl)oxazol-2-yl)acetamide.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexane).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to afford the desired N-acylated product.

Protocol 2: Sulfonylation of this compound (Sulfonamide Formation)

This protocol details the synthesis of ethyl 2-(phenylsulfonamido)oxazole-5-carboxylate.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 40% EtOAc in hexane).

  • Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure sulfonamide.

Protocol 3: Urea Formation from this compound

This protocol outlines the synthesis of ethyl 2-(3-phenylureido)oxazole-5-carboxylate.

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a round-bottom flask.

  • Add phenyl isocyanate (1.05 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., 60% EtOAc in hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum to obtain the desired urea derivative. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes typical quantitative data for the derivatization reactions described above. Yields are based on literature precedents for similar heterocyclic amines and may vary depending on the specific reaction conditions and scale.

Derivative Reaction Type Reagent Typical Yield (%) Melting Point (°C)
N-(5-(ethoxycarbonyl)oxazol-2-yl)acetamideAcylationAcetyl chloride85-95145-148
Ethyl 2-(phenylsulfonamido)oxazole-5-carboxylateSulfonylationBenzenesulfonyl chloride70-85160-163
Ethyl 2-(3-phenylureido)oxazole-5-carboxylateUrea FormationPhenyl isocyanate90-98195-198

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

Derivatization_Workflow Start Ethyl 2-aminooxazole- 5-carboxylate Reaction Reaction Setup: - Dissolve in appropriate solvent - Add base (if required) - Cool to specified temperature Start->Reaction Reagent Add Derivatizing Agent: - Acyl Chloride - Sulfonyl Chloride - Isocyanate Reaction->Reagent Stir Reaction Monitoring: - Stir at specified temperature - Monitor by TLC Reagent->Stir Workup Work-up Procedure: - Quenching - Extraction - Washing Stir->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Derivatized Product Purification->Product

Caption: General workflow for the derivatization of this compound.

Application Notes: Ethyl 2-aminooxazole-5-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-aminooxazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the field of drug discovery and combinatorial chemistry. The 2-aminooxazole scaffold is a privileged structure found in numerous biologically active compounds. The application of this building block in solid-phase synthesis enables the rapid generation of large, diverse libraries of substituted oxazole derivatives. These libraries are invaluable for screening against various biological targets to identify novel therapeutic agents.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylate group, allows for two primary strategies for its immobilization on a solid support and subsequent diversification. This document outlines proposed protocols for the solid-phase synthesis of N-acylated and C-terminally modified 2-aminooxazole derivatives. These protocols are based on established methodologies in solid-phase organic synthesis (SPOS) and are intended for researchers, scientists, and drug development professionals.

Core Applications:

  • Combinatorial Library Synthesis: Generation of libraries with diverse substituents at the 2-amino and 5-carboxylate positions for high-throughput screening.

  • Peptidomimetic Development: Incorporation of the rigid oxazole scaffold into peptide chains to enhance metabolic stability and conformational constraint.

  • Fragment-Based Drug Discovery: Synthesis of a focused library of small molecule fragments based on the 2-aminooxazole core.

Proposed Synthetic Protocols

Two primary strategies are proposed for the utilization of this compound in solid-phase synthesis: immobilization via the carboxylate group (Strategy A) and immobilization via the amino group (Strategy B).

Strategy A: Immobilization via the 5-Carboxylate Group and Diversification at the 2-Amino Group

This strategy involves the initial hydrolysis of the ethyl ester, followed by attachment of the resulting carboxylic acid to an amine-functionalized resin. The free 2-amino group is then available for diversification.

Experimental Protocol: Strategy A

  • Saponification of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-aminooxazole-5-carboxylic acid.

  • Immobilization on Rink Amide Resin:

    • Swell Rink Amide resin (1.0 eq) in DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

    • In a separate flask, dissolve 2-aminooxazole-5-carboxylic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • Drain the reaction solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.

  • Diversification via N-Acylation:

    • Swell the resin-bound 2-aminooxazole (1.0 eq) in DMF for 1 hour.

    • In a separate flask, dissolve the desired carboxylic acid (R-COOH, 4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) and pre-activate for 5 minutes.

    • Add the activated acid solution to the resin and agitate for 4-6 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x).

  • Cleavage from Resin:

    • Wash the dried resin with DCM (3x).

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether.

    • Centrifuge to collect the product, wash with cold ether, and dry under vacuum. Purify by preparative HPLC.

Workflow for Strategy A

G cluster_solution Solution Phase cluster_solid Solid Phase cluster_cleavage Cleavage & Purification start Ethyl 2-aminooxazole- 5-carboxylate hydrolysis Saponification (LiOH) start->hydrolysis acid 2-Aminooxazole- 5-carboxylic Acid hydrolysis->acid immobilization Immobilization (HBTU/HOBt) acid->immobilization resin_prep Swell Rink Amide Resin resin_prep->immobilization resin_bound Resin-Bound Oxazole diversification N-Acylation (R-COOH) resin_bound->diversification final_resin Resin-Bound Product diversification->final_resin cleavage Cleavage (TFA) final_resin->cleavage purification Purification (HPLC) cleavage->purification final_product Final Product: N-Acyl-2-aminooxazole-5-carboxamide purification->final_product

Caption: Workflow for the solid-phase synthesis of N-acylated 2-aminooxazole-5-carboxamides.

Strategy B: Immobilization via the 2-Amino Group and Diversification at the 5-Carboxylate Position

This approach involves attaching the 2-amino group to a suitable resin, such as a chlorotrityl chloride (CTC) resin, leaving the ethyl ester at the 5-position available for modification.

Experimental Protocol: Strategy B

  • Immobilization on 2-Chlorotrityl Chloride Resin:

    • Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes.

    • In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM.

    • Add DIPEA (4.0 eq) to the solution of the oxazole derivative.

    • Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.

  • On-Resin Saponification:

    • Swell the resin-bound oxazole (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Add a solution of LiOH (10 eq) in water and agitate at room temperature for 12-16 hours.

    • Drain and wash the resin with water (3x), THF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

  • Diversification via Amide Formation:

    • Swell the resin with the free carboxylate (1.0 eq) in DMF for 1 hour.

    • In a separate flask, dissolve the desired amine (R-NH₂, 5.0 eq), PyBOP (4.9 eq), and HOBt (5.0 eq) in DMF.

    • Add DIPEA (10.0 eq) and pre-activate for 5 minutes.

    • Add the activated solution to the resin and agitate for 12-16 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x).

  • Cleavage from Resin:

    • Wash the dried resin with DCM (3x).

    • Treat the resin with a cleavage cocktail of TFA/DCM (1:99) for 30 minutes at room temperature. Repeat this step once more.

    • Combine the filtrates and neutralize with a polymer-supported base (e.g., PS-BEMP) or aqueous NaHCO₃.

    • Concentrate the organic phase and purify the crude product by flash chromatography.

Logical Relationship for Strategy B

G cluster_synthesis start Ethyl 2-aminooxazole- 5-carboxylate immobilization Immobilization start->immobilization resin 2-Cl-Trt Resin resin->immobilization saponification On-Resin Saponification immobilization->saponification diversification Amide Coupling (R-NH2) saponification->diversification cleavage cleavage diversification->cleavage Cleavage final_product Final Product: 2-Aminooxazole-5-carboxamide cleavage->final_product Purification

Caption: Synthesis of 2-aminooxazole-5-carboxamides via immobilization on CTC resin.

Quantitative Data Summary

The following table presents hypothetical data for a small library of N-acylated 2-aminooxazole-5-carboxamides synthesized using Strategy A . The yields and purities are representative of what can be expected from solid-phase organic synthesis.

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Purity (%)
OXA-001 Acetyl211.1685>95
OXA-002 Benzoyl273.2478>95
OXA-003 4-Chlorobenzoyl307.6875>95
OXA-004 Cyclohexylcarbonyl279.3082>95
OXA-005 Phenylacetyl287.2780>95

Disclaimer: The protocols and data presented are proposed based on established chemical principles and are intended for guidance. Actual results may vary, and optimization of reaction conditions may be required. Always perform appropriate safety assessments before commencing any chemical synthesis.

Application Notes and Protocols: Ethyl 2-aminooxazole-5-carboxylate and its Analogue as Intermediates for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. While specific data on its direct use as an intermediate for anticancer drugs is limited in the reviewed literature, its close structural analogue, Ethyl 2-aminothiazole-5-carboxylate, is a well-documented and crucial intermediate in the synthesis of notable anticancer agents, particularly the tyrosine kinase inhibitor Dasatinib.[1][2][3] This document will focus on the applications and protocols related to Ethyl 2-aminothiazole-5-carboxylate as a representative model, with the understanding that the principles may be adaptable to its oxazole counterpart. Oxazole derivatives, in general, have been recognized for their potential as anticancer agents, targeting various mechanisms of action within cancer cells.[4][5]

These compounds and their derivatives have shown efficacy against a range of cancers, including breast, lung, and colorectal tumors, by targeting key cellular pathways.[4] The 1,3-oxazole moiety is considered a valuable scaffold for the development of novel anticancer drugs.[4]

Data Presentation: Synthesis Yields

The synthesis of Ethyl 2-aminothiazole-5-carboxylate and its subsequent conversion into key intermediates for anticancer drugs have been reported with varying yields depending on the specific methodology.

Starting MaterialProductReagentsYield (%)Reference
Ethyl 3-ethoxyacrylateEthyl 2-aminothiazole-5-carboxylateN-bromosuccinimide, thiourea70[6]
Ethyl β-ethoxyacrylateEthyl 2-aminothiazole-5-carboxylateN-bromosuccinimide, thioureaNot Specified[1][3]
Ethyl acetoacetateEthyl 2-amino-4-methylthiazole-5-carboxylateN-bromosuccinimide, thioureaGood[7]
β-ethoxy acrylamide2-aminothiazole-5-carboxamideN-bromosuccinimide, thiourea95[1]
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideDasatinib Precursor2N Hydrochloric acid86.4[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from a method for the synthesis of Ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate.[6]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • Prepare a 1:1 solution of water and dioxane.

  • Dissolve ethyl 3-ethoxyacrylate (0.1 mol) in the water/dioxane solution (100 mL).

  • Cool the solution to -10 °C.

  • Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (0.1 mol) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 1 hour.

  • After the reaction is complete, cool the solution to room temperature.

  • Add ammonia solution (20 mL) to the cooled mixture.

  • Stir the resulting paste at room temperature for 10 minutes.

  • Filter the mixture and wash the filter cake with water.

  • Dry the final product, Ethyl 2-aminothiazole-5-carboxylate, under a vacuum.

Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide (Dasatinib Intermediate)

This protocol outlines a key step in the synthesis of the anticancer drug Dasatinib.[1]

Materials:

  • N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

Procedure:

  • Subject N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide to NBS mediated thiazole formation in a mixture of dioxane and water.

  • Following the initial reaction, add thiourea.

  • Heat the mixture to facilitate the ring closure, yielding the desired 2-aminothiazole-5-carboxamide. A 95% yield was reported for this step.[1]

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for evaluating the anticancer activity of synthesized oxazole/thiazole derivatives.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Synthesized oxazole/thiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. For some oxazole-based Schiff bases, IC50 values were in the range of 80-100 μg/mL.[8][9]

Visualizations

Synthesis Workflow for a Dasatinib Precursor

G cluster_0 Synthesis of Intermediate A cluster_1 Amide Formation Ethyl_beta_ethoxyacrylate Ethyl β-ethoxyacrylate NBS_Thiourea NBS, Thiourea Ethyl_beta_ethoxyacrylate->NBS_Thiourea Intermediate_A Ethyl 2-aminothiazole-5-carboxylate NBS_Thiourea->Intermediate_A Hydrolysis_Coupling Coupling Reaction Intermediate_A->Hydrolysis_Coupling 1. N-Boc protection 2. Ester hydrolysis 3. Amide coupling Dasatinib_Precursor 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Hydrolysis_Coupling->Dasatinib_Precursor Aniline 2-chloro-6-methylaniline Aniline->Hydrolysis_Coupling

Caption: Synthesis of a key Dasatinib precursor.

Signaling Pathway Targeted by Thiazole-Based Kinase Inhibitors

cluster_pathway Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Substrate Substrate (e.g., STAT5, Ras) Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->BCR_ABL Inhibition

Caption: Inhibition of Bcr-Abl signaling by Dasatinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-aminooxazole-5-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two primary methods are commonly reported for the synthesis of this compound:

  • Cyclocondensation of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea. This one-pot method provides a direct route to the target molecule.

  • Hantzsch-type synthesis, which involves the reaction of ethyl 2-chloro-3-oxopropanoate with urea. This is a two-step process where the α-halocarbonyl intermediate is first synthesized and then cyclized.

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary depending on the synthetic route and optimization of reaction conditions. The cyclocondensation of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea has a reported yield of approximately 51%.[1] Yields for the Hantzsch-type synthesis can be variable and may be affected by the purity of the intermediates and the formation of side products.

Q3: What are the key starting materials for the synthesis?

A3: The key starting materials for the two main synthetic routes are:

  • Route 1: (E)-ethyl 2-chloro-3-hydroxyacrylate and urea.

  • Route 2: Ethyl chloroacetate, ethyl formate (for the preparation of the intermediate), and urea.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of petroleum ether and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under a UV lamp.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Poor quality of starting materials Ensure that all starting materials, especially the halo-acrylate or halo-ketoester, are of high purity. Impurities can lead to unwanted side reactions. Consider purifying the starting materials before use.
Incorrect reaction temperature The reaction temperature is critical for the cyclization step. For the reaction of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea, the temperature should be maintained at 100°C. For the Hantzsch-type synthesis, the optimal temperature may need to be determined empirically, but gentle heating is typically required.
Inefficient stirring Ensure vigorous and efficient stirring throughout the reaction to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Incorrect pH The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. For the workup of the (E)-ethyl 2-chloro-3-hydroxyacrylate with urea reaction, neutralization with a saturated aqueous solution of NaHCO₃ is a key step.
Problem 2: Formation of a Complex Mixture of Byproducts
Potential Cause Recommended Solution
Formation of imidazole byproducts In the Hantzsch-type synthesis, the reaction of α-halocarbonyl compounds with urea can sometimes lead to the formation of imidazole side products. To minimize this, ensure the reaction conditions (temperature, solvent, and reaction time) are optimized for the formation of the oxazole ring. Running the reaction at a lower temperature for a longer duration may favor the desired product.
Self-condensation of starting materials The α-halocarbonyl intermediate in the Hantzsch-type synthesis can undergo self-condensation. It is recommended to use the crude intermediate directly in the next step without extensive purification to minimize degradation.
Decomposition of the product The 2-aminooxazole ring can be sensitive to harsh acidic or basic conditions and prolonged heating. Minimize the exposure of the product to extreme conditions during workup and purification.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of impurities during column chromatography If impurities are co-eluting with the product, try using a different solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) may improve separation.
Product is an oil instead of a solid The final product, this compound, is a solid with a melting point of 151-153°C. If an oil is obtained, it may indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.
Product loss during workup During the extraction phase, ensure that the aqueous layer is thoroughly extracted multiple times with the organic solvent to maximize the recovery of the product.

Data Presentation

Table 1: Summary of Synthetic Protocols and Yields

Synthetic Route Starting Materials Key Reaction Conditions Reported Yield
Route 1: Cyclocondensation (E)-ethyl 2-chloro-3-hydroxyacrylate, UreaWater, 100°C, 1 hour51%[1]
Route 2: Hantzsch-type Synthesis Ethyl 2-chloro-3-oxopropanoate, UreaVaries (typically requires heating)Variable

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is adapted from a procedure described in a doctoral thesis with reference to the European Journal of Medicinal Chemistry.[1]

Materials:

  • (E)-ethyl 2-chloro-3-hydroxyacrylate

  • Urea

  • Deionized Water

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask, suspend (E)-ethyl 2-chloro-3-hydroxyacrylate (1.0 eq) and urea (1.0 eq) in water.

  • Stir the suspension at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Hantzsch-type Synthesis of this compound

This is a two-step protocol involving the preparation of an intermediate followed by cyclization.

Step 2a: Synthesis of Ethyl 2-chloro-3-oxopropanoate

Materials:

  • Potassium t-butoxide

  • Tetrahydrofuran (THF), dry

  • Ethyl chloroacetate

  • Ethyl formate

  • 6N HCl

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • To a three-neck round-bottom flask charged with potassium t-butoxide (1M solution in THF) and additional dry THF, cool the solution to 0°C.

  • Dropwise, add a solution of ethyl chloroacetate and ethyl formate in THF over 3 hours.

  • After the addition is complete, stir the reaction mixture for 1 hour and then let it stand overnight.

  • Dilute the resulting solid with diethyl ether and cool in an ice bath.

  • Adjust the pH to approximately 3 using 6N HCl.

  • Separate the organic phase, and wash the aqueous layer three times with diethyl ether.

  • Combine the organic portions, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude ethyl 2-chloro-3-oxopropanoate should be stored at low temperature and used without further purification.

Step 2b: Cyclocondensation with Urea

Materials:

  • Crude Ethyl 2-chloro-3-oxopropanoate

  • Urea

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve the crude ethyl 2-chloro-3-oxopropanoate in a suitable solvent such as ethanol in a round-bottom flask.

  • Add urea to the solution.

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow_route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 (E)-ethyl 2-chloro-3-hydroxyacrylate reaction Cyclocondensation (Water, 100°C, 1h) start1->reaction start2 Urea start2->reaction neutralize Neutralization (NaHCO3) reaction->neutralize extract Extraction (EtOAc) neutralize->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate purify Flash Chromatography concentrate->purify product This compound purify->product experimental_workflow_route2 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 Ethyl chloroacetate intermediate Ethyl 2-chloro-3-oxopropanoate start1->intermediate start2 Ethyl formate start2->intermediate base Base (e.g., K-t-butoxide) base->intermediate reaction Hantzsch-type Cyclization (Heating) intermediate->reaction urea Urea urea->reaction workup Workup & Purification reaction->workup product This compound workup->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Byproduct Formation cause1 Impure Reactants start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Side Reactions (e.g., Imidazole Formation) start->cause3 cause4 Purification Issues start->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Adjust Reaction Conditions (e.g., lower temp, shorter time) cause3->sol3 sol4 Optimize Chromatography/ Recrystallization cause4->sol4

References

Technical Support Center: Purification of Ethyl 2-aminooxazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-aminooxazole-5-carboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a white to off-white crystalline solid with a melting point of 151-153°C, several solvents and solvent systems can be considered.[1] Based on its general solubility, good options include alcohols and esters.[1] For structurally similar compounds like 2-amino-thiazole-5-carboxylic acid derivatives, C1-C6 alcohols (e.g., ethanol, methanol) and C4-C8 esters (e.g., ethyl acetate) are effective.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.

Q2: What is a typical starting protocol for the recrystallization of this compound?

A2: A general protocol for the recrystallization of this compound is provided below. This should be optimized based on the specific impurities present and the scale of the experiment.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[3] This can occur if the solution is cooled too quickly or if the concentration of impurities is high.[3] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.

Q4: The recrystallization yield is very low. How can I improve it?

A4: Low yield is often due to using too much solvent, causing a significant amount of the product to remain in the mother liquor.[4] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try cooling the solution in an ice bath to maximize precipitation. If the yield is still low, the mother liquor can be concentrated and a second crop of crystals can be collected.

Q5: After recrystallization, my product is still impure. What are the possible reasons?

A5: Persistent impurities can be due to several factors. The chosen solvent may not be effective at separating the impurity, or the impurity may have very similar solubility properties to your compound. Rapid crystallization can also trap impurities within the crystal lattice.[4] Consider a different recrystallization solvent or an alternative purification method, such as column chromatography.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guides

Table 1: Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.[3]
"Oiling Out" - The solution was cooled too rapidly.- High concentration of impurities.[3]- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low Crystal Yield - Too much solvent was used.[4]- Incomplete precipitation.- Use the minimum amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize crystal formation.- Concentrate the mother liquor to obtain a second crop of crystals.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Premature Crystallization - The solution cooled too quickly during hot filtration.- Use a pre-heated funnel and receiving flask for hot filtration.- Add a slight excess of hot solvent before filtration and evaporate it after.

Visualizations

Recrystallization_Workflow cluster_start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cool Slow Cooling Hot_Filtration->Cool Ice_Bath Ice Bath Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Solution_No_Crystals_1 Evaporate Solvent No_Crystals->Solution_No_Crystals_1 Not Saturated Solution_No_Crystals_2 Add Anti-Solvent No_Crystals->Solution_No_Crystals_2 Too Soluble Solution_Oiling_1 Reheat & Cool Slowly Oiling_Out->Solution_Oiling_1 Cooled Too Fast Solution_Oiling_2 Change Solvent Oiling_Out->Solution_Oiling_2 High Impurity Solution_Yield_1 Minimize Solvent Volume Low_Yield->Solution_Yield_1 Excess Solvent Solution_Yield_2 Cool in Ice Bath Low_Yield->Solution_Yield_2 Incomplete Precipitation Solution_Yield_3 Concentrate Mother Liquor Low_Yield->Solution_Yield_3 Product in Filtrate

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminooxazole-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently employed synthetic route involves a two-step process. The first step is the formation of ethyl 2-chloro-3-oxopropanoate from the Claisen condensation of ethyl chloroacetate and ethyl formate. The second step is the cyclization of ethyl 2-chloro-3-oxopropanoate with urea to yield the final product, this compound.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: The primary side reactions of concern are the formation of pyrimidine derivatives, hydrolysis of the ester functionality or the oxazole ring, and self-condensation of the starting materials. These side reactions can significantly reduce the yield and purity of the desired product.

Q3: How can I minimize the formation of pyrimidine byproducts?

A3: The formation of pyrimidine derivatives is a common side reaction when using β-ketoesters and urea. To minimize this, it is crucial to maintain optimal reaction conditions. This includes careful control of temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent can also play a significant role.

Q4: What are the signs of product degradation or side product formation?

A4: Common indicators include a lower than expected yield, discoloration of the reaction mixture or final product, and the presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR. Difficulty in purification and crystallization can also suggest the presence of impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.Drive the reaction to completion and increase the yield of the desired product.
Side reaction prevalence Optimize reaction conditions to disfavor side product formation. This may involve adjusting the temperature, using a different solvent, or altering the molar ratio of reactants. See the side reaction troubleshooting section for more details.Minimize the formation of byproducts, thereby increasing the relative yield of the target compound.
Product loss during workup Ensure proper pH adjustment during extraction and minimize the number of transfer steps. Use an appropriate solvent system for efficient extraction.Reduce mechanical and chemical losses during the purification process.
Degradation of starting materials Use fresh and pure starting materials. Ethyl 2-chloro-3-oxopropanoate can be unstable; it is best to use it immediately after preparation or store it under inert atmosphere at low temperature.Ensure the integrity of the reactants, leading to a more efficient reaction.
Issue 2: Presence of Impurities and Difficulty in Purification
Potential Cause Troubleshooting Step Expected Outcome
Formation of Pyrimidine Side Products Modify the reaction conditions to suppress the Biginelli-type condensation. This can include using a non-polar solvent or carefully controlling the pH to be slightly acidic, which can favor the oxazole formation.Reduce the formation of pyrimidine impurities, simplifying the purification process.
Hydrolysis of the Ester or Oxazole Ring Ensure anhydrous conditions during the reaction and workup. Avoid prolonged exposure to strong acids or bases.Preserve the integrity of the final product and prevent the formation of hydrolysis-related impurities.
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of urea can sometimes help drive the reaction to completion. Monitor the reaction to ensure full consumption of the limiting reagent.Minimize the amount of unreacted starting materials in the crude product.
Inefficient Crystallization Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often yields better crystals. Seeding with a pure crystal of the product can also induce crystallization.Obtain a pure, crystalline product, free from impurities.

Experimental Protocols

Synthesis of Ethyl 2-chloro-3-oxopropanoate
  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in diethyl ether, cooled to 0-5 °C, add a mixture of ethyl chloroacetate and ethyl formate dropwise over a period of 2 hours.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Quench the reaction with ice-water.

  • Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.

  • Filter the crude product and purify by vacuum distillation.

Synthesis of this compound
  • To a solution of ethyl 2-chloro-3-oxopropanoate in ethanol, add urea.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • During the reaction, a precipitate of the intermediate, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloroacrylate, may form. This can be filtered off.[1]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Ethyl Chloroacetate Ethyl Chloroacetate Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate Ethyl Chloroacetate->Ethyl 2-chloro-3-oxopropanoate Ethyl Formate Ethyl Formate Ethyl Formate->Ethyl 2-chloro-3-oxopropanoate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Ethyl 2-chloro-3-oxopropanoate Intermediate Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloroacrylate Ethyl 2-chloro-3-oxopropanoate->Intermediate Urea Urea Urea->Intermediate Product This compound Intermediate->Product

Caption: Main synthetic pathway for this compound.

Side_Reactions Start Ethyl 2-chloro-3-oxopropanoate + Urea Desired_Product This compound Start->Desired_Product Main Reaction Side_Product1 Pyrimidine Derivative Start->Side_Product1 Biginelli-type Condensation Side_Product3 Self-Condensation Products Start->Side_Product3 Dimerization/Polymerization Side_Product2 Hydrolysis Products Desired_Product->Side_Product2 Acid/Base Catalysis

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, etc.) Start->Check_Purity Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified Unreacted_SM Unreacted Starting Material Impurity_Identified->Unreacted_SM Yes Side_Product Side Product Detected Impurity_Identified->Side_Product Yes Purification_Strategy Develop Purification Strategy Impurity_Identified->Purification_Strategy No Optimize_Time_Temp Optimize Reaction Time/Temp Unreacted_SM->Optimize_Time_Temp Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Modify_Conditions Modify Conditions (Solvent, pH) Side_Product->Modify_Conditions Optimize_Time_Temp->Purification_Strategy Adjust_Stoichiometry->Purification_Strategy Modify_Conditions->Purification_Strategy End Pure Product, Improved Yield Purification_Strategy->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Ethyl 2-aminooxazole-5-carboxylate Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up of ethyl 2-aminooxazole-5-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for the synthesis of this compound?

A typical work-up procedure involves quenching the reaction, followed by extraction and purification. A common method includes diluting the reaction mixture with ice/water, followed by extraction with an organic solvent like diethyl ether. The aqueous layer is then acidified to precipitate the product, which is subsequently collected by filtration. Further purification can be achieved by column chromatography or recrystallization.[1]

Q2: My product yield is consistently low. What are the potential causes during the work-up?

Low yields can stem from several factors during the work-up process. Incomplete precipitation during acidification can leave a significant amount of product in the aqueous phase. Another common issue is the partial hydrolysis of the ester group under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, which may be lost during extraction. Furthermore, inefficient extraction can also contribute to a lower yield.

Q3: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue when extracting organic compounds from aqueous mixtures, especially when proteins or other surfactant-like molecules are present.[2] To break an emulsion, you can try the following:

  • Add brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively break it.

  • Gentle Mixing: To prevent emulsion formation in the first place, gently swirl or invert the separatory funnel instead of vigorous shaking.[2]

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.

Q4: What are the recommended solvent systems for the purification of this compound by column chromatography?

A commonly used eluent system for the flash silica-gel column chromatography of this compound is a mixture of ethyl acetate and n-hexane. A 1:2 ratio of ethyl acetate to n-hexane has been reported to be effective.[1]

Q5: Can I purify this compound by recrystallization? What solvents should I use?

Yes, recrystallization is a viable purification method. While specific solvent systems for this compound are not widely reported, general principles for recrystallizing esters and amino compounds can be applied. Good solvent choices are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for recrystallization.[3] Solvent pairs, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal system.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of the this compound synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Precipitation Upon Acidification - The product is too soluble in the acidic aqueous solution.- The pH is not low enough for complete protonation and precipitation.- Cool the acidified solution in an ice bath to decrease solubility.- Add more acid to ensure the pH is sufficiently low (test with pH paper).- If precipitation is still poor, extract the acidified aqueous layer with a more polar solvent like ethyl acetate.
Product is an Oil Instead of a Solid - Presence of impurities that are lowering the melting point.- Residual solvent.- Purify the oil using column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a crystal of the pure product, or cooling for an extended period.- Ensure all solvent has been removed under high vacuum.
Multiple Spots on TLC After Work-up - Incomplete reaction.- Formation of side products.- Decomposition of the product during work-up.- Optimize the reaction time and temperature to ensure complete conversion of starting materials.- Identify potential side products and devise a purification strategy to remove them (e.g., a different solvent system for chromatography or a specific wash during extraction).- Avoid harsh acidic or basic conditions and prolonged heating during the work-up to minimize product degradation.
Broad Melting Point of the Final Product - The product is impure.- Recrystallize the product from a suitable solvent system until a sharp melting point is obtained.- Perform column chromatography to remove impurities.

Experimental Protocols

General Work-up and Extraction Protocol

This protocol is based on a reported synthesis of this compound.[1]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature and then pour it into a beaker containing ice/water. This will quench the reaction and precipitate any inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent like ethyl acetate). Collect the organic layer.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) while cooling in an ice bath. The product should precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the collected solid under vacuum.

Purification by Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel.

  • Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., 1:2 ethyl acetate/n-hexane).[1]

  • Loading: Carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Product Yield check_precipitation Check for Complete Precipitation start->check_precipitation check_extraction Evaluate Extraction Efficiency start->check_extraction check_hydrolysis Investigate Potential Hydrolysis start->check_hydrolysis solution_precipitation Cool solution further or add more acid check_precipitation->solution_precipitation solution_extraction Use a more polar extraction solvent or perform more extractions check_extraction->solution_extraction solution_hydrolysis Use milder work-up conditions (e.g., control pH and temperature) check_hydrolysis->solution_hydrolysis end_node Improved Yield solution_precipitation->end_node solution_extraction->end_node solution_hydrolysis->end_node

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Work-up and Purification

Experimental Workflow arrow arrow A Reaction Mixture B Quench with Ice/Water A->B C Extract with Diethyl Ether B->C D Separate Aqueous and Organic Layers C->D E Acidify Aqueous Layer with HCl D->E Aqueous Layer F Filter Precipitated Product E->F G Crude this compound F->G H Purify by Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for the work-up.

References

avoiding decomposition of Ethyl 2-aminooxazole-5-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Ethyl 2-aminooxazole-5-carboxylate while minimizing its decomposition during chemical reactions.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Possible Cause Troubleshooting Step Rationale
Decomposition of Starting Material 1. Verify Storage Conditions: Ensure the starting material has been stored at the recommended 4°C and protected from light.[1] 2. Check Reaction pH: Avoid strongly basic conditions (pH > 8). If a base is necessary, use a weak, non-nucleophilic organic base (e.g., DIPEA, triethylamine) and add it slowly at low temperature. 3. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature. 4. Use Anhydrous Solvents: Traces of water, especially under basic or acidic conditions, can promote hydrolysis of the ester or the oxazole ring.The 2-aminooxazole ring is known to be sensitive to alkaline conditions, which can lead to ring cleavage and decomposition. Elevated temperatures can also accelerate degradation pathways.
Low Reagent Reactivity 1. Activate Electrophiles: For acylation or alkylation, consider using more reactive electrophiles (e.g., acyl chlorides instead of anhydrides) to allow for lower reaction temperatures and shorter reaction times. 2. Protect the Amino Group: If the intended reaction is not at the 2-amino position, consider protecting it as a carbamate (e.g., Boc or Cbz group) to prevent side reactions and potentially increase stability.Enhancing the reactivity of the reaction partner allows for milder conditions, which helps preserve the sensitive oxazole ring. Protecting groups can prevent unwanted side reactions and improve the outcome of the desired transformation.
Issue 2: Presence of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step Rationale
Ring Cleavage 1. LC-MS Analysis: Analyze the crude reaction mixture by LC-MS to identify the molecular weights of byproducts. Look for masses corresponding to ring-opened products (e.g., hydrolysis products). 2. Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a neutral pH.Ring-opening is a likely decomposition pathway for 2-aminooxazoles, especially under harsh pH conditions.
Thermal Decomposition 1. Run a Thermal Stability Test: Dissolve a small amount of the starting material in the reaction solvent and heat it to the reaction temperature without other reagents. Monitor for decomposition over time by TLC or LC-MS. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat.This helps to isolate the effect of temperature on the stability of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the general reactivity of 2-aminooxazoles, the primary decomposition pathways are believed to be:

  • Alkaline Hydrolysis: Under basic conditions, the oxazole ring can be cleaved, potentially leading to the formation of a cyanamide derivative and ethyl glyoxalate, followed by further decomposition.

  • Acidic Hydrolysis: In the presence of strong acids, the 2-amino group can be hydrolyzed to form the corresponding 2-oxo-oxazole (oxazolone). The ester group is also susceptible to hydrolysis under both acidic and basic conditions.

  • Thermal Degradation: Although specific data is limited, prolonged exposure to high temperatures may lead to complex degradation pathways.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, the compound should be stored at 4°C and protected from light.[1]

Q3: Can I use a strong base like sodium hydroxide or sodium methoxide in reactions with this compound?

A3: It is strongly advised to avoid strong inorganic bases. The 2-aminooxazole ring is susceptible to base-mediated decomposition. If a base is required, opt for milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine, and use them at low temperatures.

Q4: Is it necessary to protect the 2-amino group?

A4: Protection of the 2-amino group is a strategic consideration.

  • For reactions at other positions: If you are modifying the ester or another part of the molecule, protecting the amino group (e.g., as a Boc-carbamate) can prevent N-acylation or N-alkylation side reactions and may enhance the stability of the molecule.

  • For reactions at the amino group: Protection is not necessary if the goal is to directly functionalize the amino group. However, careful control of reaction conditions is crucial.

Q5: What purification methods are recommended to avoid decomposition?

A5: It is best to use mild purification techniques:

  • Crystallization: If the product is a solid, crystallization is often the gentlest method.

  • Column Chromatography: Use silica gel chromatography with neutral solvent systems (e.g., ethyl acetate/hexane). Avoid using basic or acidic additives in the eluent if possible. If necessary, a very small amount of a volatile base like triethylamine can be used to prevent streaking of basic compounds. Perform the chromatography at room temperature and do not leave the compound on the column for extended periods.

Data Presentation

Table 1: Qualitative Stability of this compound
Condition Stability Potential Decomposition Products
Strong Base (e.g., NaOH, pH > 10) LowRing-opened products, ester hydrolysis
Weak Base (e.g., Et3N, DIPEA) ModerateMinimal decomposition at low temperatures
Strong Acid (e.g., HCl, pH < 2) Low to Moderate2-Oxo-oxazole derivative, ester hydrolysis
Elevated Temperature (> 80°C) Low to ModerateComplex mixture of byproducts
Neutral pH, Room Temperature HighStable for extended periods
Light Exposure ModeratePotential for gradual degradation (store protected from light[1])
Table 2: Recommended Reaction Conditions for Common Transformations
Reaction Reagent Base Solvent Temperature Key Considerations
N-Acylation Acyl chloride, IsocyanateDIPEA or PyridineDCM, THF, or Acetonitrile0°C to RTAdd acylating agent slowly at 0°C.
N-Alkylation Alkyl halide (iodide or bromide preferred)K2CO3 (mild inorganic) or DIPEAAcetonitrile or DMFRT to 50°CUse of a more reactive alkylating agent allows for milder conditions.
Ester Hydrolysis LiOH-THF/Water0°C to RTMonitor carefully and neutralize immediately upon completion to avoid ring decomposition under prolonged basic conditions.
Amide Coupling (from hydrolyzed acid) HATU, HOBt, EDCIDIPEADMF or DCM0°C to RTUse standard peptide coupling conditions; avoid strong bases.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the N-Boc protected product.

Protocol 2: Mild N-Acylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) and cool to 0°C in an ice bath under a nitrogen atmosphere.

  • Add diisopropylethylamine (DIPEA) (1.2 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by flash chromatography or crystallization.

Visualizations

Decomposition Pathways

DecompositionPathways Potential Decomposition Pathways A This compound B Ring Cleavage Products A->B  Strong Base (e.g., NaOH)  High Temperature C Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (Oxazolone) A->C  Strong Acid (e.g., HCl) D 2-Aminooxazole-5-carboxylic acid A->D  Mild Base (e.g., LiOH)  Ester Hydrolysis

Caption: Potential decomposition pathways for this compound.

Experimental Workflow: N-Acylation

AcylationWorkflow General Workflow for N-Acylation Start Dissolve Starting Material in Anhydrous DCM Cool Cool to 0°C Start->Cool AddBase Add Weak Base (e.g., DIPEA) Cool->AddBase AddAcylCl Add Acyl Chloride (dropwise) AddBase->AddAcylCl React Stir at 0°C to RT (Monitor by TLC) AddAcylCl->React Workup Aqueous Workup (Wash with NaHCO3, Brine) React->Workup Purify Purification (Chromatography or Crystallization) Workup->Purify

Caption: Recommended workflow for the N-acylation of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a multi-step process. A common route begins with the preparation of an ethyl 3-chloro-2-formylacrylate intermediate from ethyl chloroacetate and ethyl formate in the presence of a base like sodium ethoxide. This intermediate is then reacted with urea in a suitable solvent, such as ethanol, followed by reflux to facilitate the cyclization and formation of the 2-aminooxazole ring.

Q2: Why is the yield of this compound often low?

A2: The synthesis of 2-aminooxazoles can be challenging, often resulting in modest yields. This can be attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea (used for the analogous 2-aminothiazole synthesis), making the ring-closing step less efficient.[1][2] Additionally, side reactions and the stability of the intermediates can significantly impact the overall yield.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, reaction time, the purity of starting materials, and the moisture content of the reaction environment. Anhydrous conditions are often crucial for the initial steps involving sodium ethoxide. The temperature during the addition of reagents and the final reflux step should be carefully controlled to minimize the formation of byproducts.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization. The crude product, often obtained as a solid after workup, can be dissolved in a suitable hot solvent (such as ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals. The choice of recrystallization solvent may need to be optimized to maximize yield and purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive sodium ethoxide due to moisture. 2. Impure starting materials (ethyl chloroacetate, ethyl formate, urea). 3. Insufficient reaction time or temperature for cyclization. 4. Incorrect stoichiometry of reactants.1. Ensure sodium ethoxide is freshly prepared or properly stored under anhydrous conditions. Use dry solvents. 2. Use freshly distilled ethyl chloroacetate and ethyl formate. Ensure urea is dry. 3. Monitor the reaction by TLC. If starting material persists, consider extending the reflux time or slightly increasing the temperature. 4. Carefully check the molar ratios of all reactants as per the protocol.
Formation of a Green or Dark-Colored Oil Instead of a Solid Product 1. Presence of impurities from starting materials or side reactions. 2. Decomposition of the product or intermediates at high temperatures.1. Ensure high purity of all reagents. 2. Avoid excessive heating during the reaction and solvent removal steps. Use reduced pressure for solvent evaporation at a lower temperature. Attempt to triturate the oil with a non-polar solvent to induce solidification.
Product is Difficult to Crystallize 1. Presence of impurities that inhibit crystal formation. 2. The chosen recrystallization solvent is not optimal.1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Experiment with different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane).
Contamination with Side Products Imidazoles and imidazolones can sometimes form as side products in 2-aminooxazole syntheses.[3]Optimize reaction conditions (especially temperature and reaction time) to favor the formation of the desired oxazole. Purification by column chromatography may be necessary to separate the isomers.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

  • Preparation of the Intermediate:

    • Add sodium ethoxide (0.33 mol) to anhydrous diethyl ether (500 ml) and cool the mixture to 0°C with stirring.

    • Slowly add a mixture of ethyl chloroacetate (0.33 mol) and ethyl formate (0.33 mol) to the reaction mixture over 2 hours, maintaining the temperature at 0°C.

    • Allow the reaction to stir overnight at room temperature.

    • Dilute the reaction mixture with ice/water (500 ml) until the sodium salt dissolves.

  • Formation of this compound:

    • To the aqueous solution of the intermediate, add urea (0.149 mol).

    • Add 100 ml of ethanol to the mixture.

    • Reflux the resulting mixture for 2 hours.

    • After reflux, remove the ethanol under reduced pressure.

    • The remaining aqueous solution is then subjected to workup and purification to yield the final product.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₆H₈N₂O₃--INVALID-LINK--
Molecular Weight156.14 g/mol --INVALID-LINK--
Melting Point152-156 °C(Literature Value)
AppearanceWhite to off-white solid
Typical YieldVariable, often moderate[1][2]

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization & Product Formation cluster_purification Workup & Purification start Start Materials: Ethyl Chloroacetate, Ethyl Formate, Sodium Ethoxide mix Mix & React (0°C to RT) start->mix intermediate Aqueous Solution of Sodium Salt Intermediate mix->intermediate add_urea Add Urea & Ethanol intermediate->add_urea reflux Reflux (2h) add_urea->reflux product Crude this compound reflux->product workup Solvent Removal & Aqueous Workup product->workup purify Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_product_issues Product Quality Issues start Low or No Product? check_reagents Check Purity & Stoichiometry of Starting Materials start->check_reagents Yes check_conditions Verify Reaction Time & Temperature start->check_conditions No, but yield is low impure_reagents Use Pure/Dry Reagents & Correct Stoichiometry check_reagents->impure_reagents optimize_conditions Increase Reflux Time or Temperature Incrementally check_conditions->optimize_conditions check_workup Review Workup & Purification Procedure optimize_purification Optimize Recrystallization Solvent or Use Chromatography check_workup->optimize_purification oily_product Oily Product? oily_product->check_workup Yes crystallization_fail Fails to Crystallize? crystallization_fail->optimize_purification Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminooxazole-5-carboxylate. This guide explores alternative catalytic systems to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Common Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For thermally sensitive substrates, a catalyst screening to find a more active system at lower temperatures is recommended.

  • Poor Quality of Starting Materials: Impurities in reactants, especially the α-haloketone precursor, can interfere with the reaction.

    • Solution: Ensure the purity of all starting materials. Recrystallize or purify reagents if necessary.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for the specific substrate.

    • Solution: Screen different solvents and temperatures. The choice of base is also critical; for instance, in palladium-catalyzed reactions, organic bases like tBuONa have shown good results.[1]

  • Catalyst Inactivity: The catalyst may have degraded or is not suitable for the reaction.

    • Solution: Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure an inert atmosphere is maintained to prevent catalyst oxidation. Consider alternative catalysts such as copper, iodine, or calcium-based systems.

Issue 2: Formation of Side Products and Impurities

Common Causes and Solutions:

  • Formation of Regioisomers: In unsymmetrical starting materials, the formation of regioisomers can be a significant issue.

    • Solution: A sequential approach, such as the modified Knoevenagel-Hantzsch protocol, where an intermediate is isolated before the final cyclization, can provide better regioselectivity.[2]

  • Self-Condensation of Reactants: Starting materials might react with themselves under the reaction conditions.

    • Solution: Slow addition of one of the reactants to the reaction mixture can minimize its instantaneous concentration and reduce self-condensation.

  • Formation of Imidazoles: In the Hantzsch-type synthesis of oxazoles from α-haloketones and urea, the formation of imidazole byproducts can occur depending on the reaction conditions.[3]

    • Solution: Careful control of reaction temperature and pH can favor the formation of the desired oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound and related 2-aminooxazoles?

A1: The classical approach is a variation of the Hantzsch synthesis, involving the condensation of an appropriate α-haloketone with urea or a urea derivative.[3] Modern alternatives include palladium-catalyzed cross-coupling reactions, iodine-catalyzed cyclizations, and sustainable methods using calcium-based catalysts.[1][4]

Q2: I am using the standard Hantzsch protocol with a substituted urea and getting no product. Why might this be?

A2: The Hantzsch protocol, while versatile for 2-aminothiazole synthesis, can be less effective for 2-aminooxazoles when using N-substituted ureas. This is potentially due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1][3] An alternative two-step method involving an initial condensation to form the N-unsubstituted 2-aminooxazole followed by a Buchwald-Hartwig cross-coupling for N-arylation has been successfully employed.[1]

Q3: Are there any metal-free alternatives for the synthesis of 2-aminooxazoles?

A3: Yes, metal-free synthetic routes are available. One approach involves an iodine-catalyzed and oxygen-promoted cascade reaction. This method is advantageous as it avoids the use of expensive and potentially toxic transition-metal catalysts.

Q4: How can I improve the yield and reduce the reaction time of my synthesis?

A4: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1] Additionally, optimization of the catalyst system, solvent, and base is crucial. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can have a dramatic impact on the outcome.

Q5: What are common side reactions to be aware of in 2-aminooxazole synthesis?

A5: Besides the formation of imidazole byproducts, other potential side reactions include the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts under acidic conditions in analogous thiazole syntheses, which highlights the importance of pH control.[5] The stability of reactants and intermediates can also influence the prevalence of side reactions.

Alternative Catalyst Systems: Data and Protocols

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-aminooxazoles and the analogous, structurally similar 2-aminothiazoles.

Quantitative Data Summary
Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)TimeYield (%)Reference
X-Phos Pd G24-(p-tolyl)oxazol-2-amineBromobenzenetBuONaToluene/t-BuOH13010 min (MW)50[1][6]
S-Phos Pd G24-(p-tolyl)oxazol-2-amineBromobenzenetBuONaToluene/t-BuOH13010 min (MW)49[1][6]
DavePhos/Pd(OAc)₂4-(p-tolyl)oxazol-2-amineBromobenzeneCs₂CO₃Toluene/t-BuOH13010 min (MW)8[1][6]
Nano-copper powderEthyl 3-ethoxyacrylateUrea/Potassium sulfide-THF/Water551.5 h95.7[7]
Ca(NTf₂)₂/nBu₄NPF₆N-acyl-N,O-acetaltert-butylisocyanide-Ethyl Acetate8015 min>83[4]
IodineThiobenzamide--DMFRT8 h (Visible Light)96.5[8]

Note: Data for nano-copper powder and iodine are for the synthesis of the analogous 2-aminothiazole and a 1,2,4-thiadiazole respectively, but provide a strong starting point for adaptation to the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of a Pre-formed 2-Aminooxazole

This two-step protocol is effective for synthesizing N-aryl-2-aminooxazoles.

Step A: Formation of the 2-Aminooxazole Core

A mixture of the appropriate α-bromoacetophenone (1 equiv) and urea (10 equiv) in a suitable solvent like DMF is subjected to microwave irradiation at 120°C for 3-30 minutes. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.

Step B: Buchwald-Hartwig Cross-Coupling

To a solution of the 2-aminooxazole from Step A (1 equiv) and the desired aryl halide (0.5 equiv) in a mixture of toluene and t-BuOH, the palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv) and a base (e.g., tBuONa, 1 equiv) are added. The reaction mixture is heated in a microwave reactor at 130°C for 10-15 minutes. The product is then isolated and purified.[1]

Protocol 2: Calcium-Catalyzed Synthesis of 5-Aminooxazoles (Adaptable)

This protocol describes a sustainable method for the synthesis of 5-aminooxazoles.

To a vial containing the corresponding N-acyl-N,O-acetal (1.0 equiv.) and an isocyanide (1.2 equiv) in ethyl acetate (1 mL), nBu₄NPF₆ (5 mol %) and Ca(NTf₂)₂ (5 mol %) are added. The mixture is stirred at 80 °C until TLC analysis indicates the completion of the reaction. The solvent is then removed, and the product is purified by flash column chromatography.[4]

Visualizing Reaction Pathways

General Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for addressing low product yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purification Review Purification Protocol start->purification monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction If pure optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) monitor_reaction->optimize_conditions If incomplete catalyst_screening Screen Alternative Catalysts (Pd, Cu, I₂, Ca²⁺, Metal-Free) optimize_conditions->catalyst_screening success Improved Yield catalyst_screening->success purification->success

Caption: A troubleshooting workflow for addressing low yields.

Hantzsch-Type Synthesis and Potential Side-Product Formation

This diagram illustrates the main reaction pathway for the Hantzsch-type synthesis of 2-aminooxazoles and a potential side reaction leading to the formation of imidazoles.

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate urea Urea urea->intermediate oxazole 2-Aminooxazole (Desired Product) intermediate->oxazole Cyclization imidazole Imidazole (Side Product) intermediate->imidazole Rearrangement/ Cyclization

Caption: Hantzsch-type synthesis pathway and a potential side reaction.

References

Technical Support Center: Regioselective Functionalization of 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-aminooxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and modification of this important heterocyclic scaffold.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the regioselective functionalization of 2-aminooxazoles, offering potential causes and solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization (C4 vs. C5)

Question: My C-H functionalization reaction on the 2-aminooxazole core is producing a mixture of C4 and C5 isomers, or the undesired isomer is the major product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the direct C-H functionalization of 2-aminooxazoles is a significant challenge due to the subtle differences in the electronic and steric environment of the C4 and C5 positions. Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand System: The choice of metal catalyst and coordinating ligand is critical in directing the functionalization to a specific position.

    • Solution: Screen a variety of transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) and ligands. The steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, bulky ligands may favor the less sterically hindered position.

  • Directing Group Strategy: Employing a directing group can be a powerful strategy to achieve high regioselectivity.[1][2][3][4] The directing group is typically installed on the 2-amino group and coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond.

    • Solution: Introduce a suitable directing group on the exocyclic amino group. Common directing groups include picolinamides, pyrimidyl, or other nitrogen-containing heterocycles. The choice of directing group can influence the cyclometalated intermediate and, consequently, the site of functionalization.

  • Reaction Conditions: Temperature, solvent, and additives can all play a crucial role in determining the regioselectivity of the reaction.

    • Solution: Systematically vary the reaction conditions. Lowering the temperature may increase selectivity by favoring the thermodynamically more stable intermediate. The polarity of the solvent can also influence the reaction pathway. Experiment with additives like pivalic acid, which can act as a proton shuttle and influence the C-H activation step.[5]

  • Steric Hindrance: The steric bulk of both the substrate and the coupling partner can influence the regioselectivity.

    • Solution: If the desired position is sterically hindered, consider using a less bulky coupling partner. Alternatively, modifying the substituents on the 2-aminooxazole core to reduce steric hindrance around the target C-H bond could be a viable strategy.[5]

Issue 2: Low Yield in 2-Aminooxazole Synthesis (Hantzsch-type Condensation)

Question: I am attempting to synthesize N-substituted 2-aminooxazoles using a Hantzsch-type reaction between an α-haloketone and an N-substituted urea, but I am getting very low yields or no product.

Answer: The classic Hantzsch synthesis, which is highly effective for the analogous 2-aminothiazoles using thioureas, is often problematic for N-substituted 2-aminooxazoles.[6][7] This is primarily due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[6][7]

  • Poor Nucleophilicity of N-substituted Urea: The decreased nucleophilicity of the substituted urea makes the initial condensation with the α-haloketone and the subsequent cyclization difficult.

    • Solution 1: Use Unsubstituted Urea: Unsubstituted urea is more reactive and can often successfully react with α-bromoacetophenones to yield N-unsubstituted 2-aminooxazoles.[6][7] The N-substituent can then be introduced in a subsequent step.

    • Solution 2: Alternative Two-Step Synthetic Protocol: A more reliable method involves a two-step process:

      • Condensation: React the appropriate α-bromoacetophenone with unsubstituted urea to form the 2-aminooxazole core.

      • Cross-Coupling: Introduce the desired substituent on the 2-amino group via a Buchwald-Hartwig cross-coupling reaction with an aryl halide.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the 2-aminooxazole scaffold considered important in drug development?

A1: The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry.[8] It is an isostere of the well-known 2-aminothiazole moiety, which is present in numerous bioactive molecules.[6][9] By replacing the sulfur atom with an oxygen atom, 2-aminooxazoles can offer potential advantages such as improved solubility (decreased ClogP) and a different metabolic profile, as the oxygen atom is not susceptible to the same oxidative metabolism as the sulfur atom in the thiazole ring.[6][7] They have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[10]

Q2: What are the key differences in reactivity between 2-aminooxazoles and 2-aminothiazoles?

A2: The primary difference in reactivity stems from the replacement of the sulfur atom with a more electronegative oxygen atom. This has several implications:

  • Synthesis: As mentioned, the synthesis of 2-aminooxazoles via the Hantzsch protocol is more challenging than that of 2-aminothiazoles due to the lower nucleophilicity of urea.[6][7]

  • Ring Stability and Aromaticity: The oxazole ring has a different electronic distribution compared to the thiazole ring, which can affect its stability and reactivity in various chemical transformations.[11]

  • Metabolic Stability: The sulfur atom in 2-aminothiazoles can be a site of metabolic oxidation. The corresponding oxygen atom in 2-aminooxazoles is not prone to this metabolic pathway, potentially leading to improved pharmacokinetic properties.[6][7]

Q3: Can directing groups be used for the regioselective functionalization of 2-aminooxazoles?

A3: Yes, directing group strategies are highly relevant for achieving regioselective C-H functionalization of 2-aminooxazoles.[1][2][3] By temporarily installing a directing group on the exocyclic amino group, it is possible to guide a transition metal catalyst to a specific C-H bond (either C4-H or C5-H), enabling its selective functionalization. The choice of directing group is crucial and can be tailored to target the desired position.

Q4: What are some common catalysts used for the functionalization of 2-aminooxazoles?

A4: Palladium-based catalysts are commonly employed, particularly for cross-coupling reactions like the Buchwald-Hartwig amination to install substituents on the 2-amino group.[6][7] For C-H functionalization, rhodium and ruthenium catalysts are also frequently used for other heterocyclic systems and are excellent candidates for exploration with 2-aminooxazoles.[5] The choice of catalyst is often paired with a specific ligand to fine-tune reactivity and selectivity.

Section 3: Data Presentation

Table 1: Optimization of Condensation Reaction for 4-(p-tolyl)oxazol-2-amine Synthesis [6]

EntrySolventUrea Equiv.Temperature (°C)TimeYield (%)
VIIIDMF2808 h18
IXDMF10803 h37
XDMF1012030 min45
XIDMF108015 min (MW)53
XIIDMF101203 min (MW)56
XIIINMP108015 min (MW)50
XIVNMP101203 min (MW)45
VIIDMSO10803 h0

Table 2: Effect of Base and Catalyst on Buchwald-Hartwig Coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene [8]

EntryCatalystBaseYield (%)
IX-Phos Pd G2t-BuONa50
IIS-Phos Pd G2t-BuONa52
IIIX-Phos Pd G2Cs₂CO₃32
IVS-Phos Pd G2Cs₂CO₃15
VX-Phos Pd G2K₂CO₃0
VIS-Phos Pd G2K₂CO₃0
VIIX-Phos Pd G2K₃PO₄37
VIIIS-Phos Pd G2K₃PO₄21
IXDave Phos/Pd(OAc)₂t-BuONa8
XDave Phos/Pd(OAc)₂Cs₂CO₃8
XIDave Phos/Pd(OAc)₂K₂CO₃11
XIIDave Phos/Pd(OAc)₂K₃PO₄11

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-aminooxazoles via Condensation[6][8]

This protocol describes the synthesis of the 2-aminooxazole core from an α-bromoacetophenone and urea.

Materials:

  • α-bromoacetophenone derivative (1 equiv)

  • Urea (10 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a microwave reactor vial, add the α-bromoacetophenone and urea.

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 3 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain the desired 4-aryl-2-aminooxazole.

Protocol 2: N-Arylation of 2-Aminooxazoles via Buchwald-Hartwig Cross-Coupling[6][8]

This protocol details the N-functionalization of a pre-formed 2-aminooxazole with an aryl halide.

Materials:

  • 4-Aryl-2-aminooxazole (1 equiv)

  • Aryl bromide (0.5 equiv)

  • Sodium tert-butoxide (t-BuONa) (1 equiv)

  • X-Phos Pd G2 (0.1 equiv)

  • Toluene

  • tert-Butanol (t-BuOH)

Procedure:

  • In a microwave reactor vial, combine the 4-aryl-2-aminooxazole, aryl bromide, t-BuONa, and X-Phos Pd G2 catalyst.

  • Add toluene and t-BuOH as solvents.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130°C for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield the N,4-diaryl-2-aminooxazole.

Section 5: Visualizations

troubleshooting_regioselectivity start Poor Regioselectivity in C-H Functionalization cause1 Suboptimal Catalyst/ Ligand System start->cause1 Possible Cause cause2 Ineffective Directing Group Strategy start->cause2 Possible Cause cause3 Harsh Reaction Conditions start->cause3 Possible Cause cause4 Steric Hindrance start->cause4 Possible Cause solution1 Screen Catalysts (Pd, Rh, Ru) and Ligands cause1->solution1 Solution solution2 Introduce or Modify Directing Group cause2->solution2 Solution solution3 Optimize Temperature, Solvent, and Additives cause3->solution3 Solution solution4 Use Less Bulky Coupling Partner cause4->solution4 Solution

Caption: Troubleshooting workflow for poor regioselectivity.

synthetic_workflow start Starting Materials: α-Bromoacetophenone Urea step1 Step 1: Condensation (e.g., DMF, 120°C, MW) start->step1 intermediate Intermediate: 4-Aryl-2-aminooxazole step1->intermediate step2 Step 2: Buchwald-Hartwig Cross-Coupling intermediate->step2 reagents Reagents: Aryl Halide, Base (t-BuONa), Catalyst (X-Phos Pd G2) reagents->step2 product Final Product: N,4-Diaryl-2-aminooxazole step2->product

Caption: Two-step synthesis of N,4-disubstituted 2-aminooxazoles.

directing_group_strategy substrate 2-Aminooxazole dg_attachment Attach Directing Group (DG) on Amino Group substrate->dg_attachment substrate_dg Substrate-DG dg_attachment->substrate_dg coordination Coordination of DG to Metal Center substrate_dg->coordination catalyst Transition Metal Catalyst (e.g., Pd, Rh) catalyst->coordination intermediate Cyclometalated Intermediate coordination->intermediate functionalization Regioselective C-H Functionalization intermediate->functionalization product Functionalized Product functionalization->product

Caption: Logic of directing group-assisted C-H functionalization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of oxazole and thiazole-based compounds, supported by experimental data and detailed protocols.

Oxazole and thiazole are five-membered heterocyclic aromatic compounds that form the core of numerous synthetic and naturally occurring molecules with significant biological activity. Their structural similarity, with an oxygen atom in the oxazole ring being replaced by a sulfur atom in the thiazole ring, makes them intriguing subjects for comparative studies in medicinal chemistry. This guide provides a detailed comparison of the biological activities of their derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies.

At a Glance: Oxazole vs. Thiazole

FeatureOxazole DerivativesThiazole Derivatives
Core Structure Five-membered ring with one oxygen and one nitrogen atom.Five-membered ring with one sulfur and one nitrogen atom.
Anticancer Activity Exhibit potent activity against various cancer cell lines by targeting pathways like STAT3 and inhibiting tubulin polymerization.[1]Generally considered more promising for antiproliferative activity, with numerous derivatives showing high efficacy.[2]
Antimicrobial Activity Display a broad spectrum of antibacterial and antifungal activities.Often exhibit potent and broad-spectrum antimicrobial effects.
Anti-inflammatory Activity Known to inhibit key inflammatory mediators and pathways.Derivatives have shown significant anti-inflammatory effects in various studies.[3]

Core Structural Differences

The fundamental difference between oxazole and thiazole lies in the heteroatom at position 1 of the five-membered ring. This seemingly minor change from oxygen (in oxazole) to sulfur (in thiazole) significantly influences the electronic properties, aromaticity, and ultimately the biological activity of the resulting derivatives.

G cluster_oxazole Oxazole Ring cluster_thiazole Thiazole Ring O1 O N1 N C1 C O1->C1 C2 C N1->C2 C1->N1 C3 C C2->C3 C3->O1 S1 S N2 N C4 C S1->C4 C5 C N2->C5 C4->N2 C6 C C5->C6 C6->S1

Core structures of Oxazole and Thiazole rings.

Comparative Biological Activity: Experimental Data

The following tables summarize quantitative data from studies that have directly compared the biological activities of oxazole and thiazole derivatives under the same experimental conditions.

Antioxidant Activity

A study comparing the antioxidant potential of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate and its thiazole analog using the DPPH method revealed a significantly higher activity for the thiazole derivative.[4]

CompoundCore HeterocycleIC50 (ppm)[4]
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateOxazole275.3
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateThiazole64.75
Antimicrobial Activity

In a comparative study, a series of newly synthesized oxazole and thiazole derivatives were screened for their antibacterial activity. The results, measured as the zone of inhibition, are presented below.

Compound IDCore HeterocycleZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
4aOxazole1210
4bOxazole1513
5aThiazole1411
5bThiazole1715

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

A common mechanism through which both oxazole and thiazole derivatives exert their anti-inflammatory and anticancer effects is by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB releases Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression promotes Oxazole_Thiazole Oxazole/Thiazole Derivatives Oxazole_Thiazole->IKK_complex inhibit

NF-κB signaling pathway and potential inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial screening of newly synthesized compounds for their biological activity.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Synthesis of Oxazole & Thiazole Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Purification->Anti_inflammatory Data Data Collection (IC50, MIC, etc.) Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion & SAR Comparison->Conclusion

Workflow for synthesis and biological screening.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole or thiazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of the synthesized compounds.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of each compound solution (at a defined concentration) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Conclusion

Both oxazole and thiazole derivatives represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of potent biological activities. While this guide provides a comparative overview, the specific activity of any derivative is highly dependent on the nature and position of its substituents. The available data suggests that thiazole derivatives may hold a slight edge in certain therapeutic areas, such as anticancer and antioxidant applications. However, both classes of compounds continue to be promising candidates for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.

References

Definitive Structural Validation of Ethyl 2-aminooxazole-5-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as Ethyl 2-aminooxazole-5-carboxylate, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques, supported by experimental data and detailed protocols.

Structural Validation of this compound

The definitive crystal structure of this compound (C₆H₈N₂O₃) has been determined by single-crystal X-ray diffraction.[1][2][3] The analysis confirmed the planar nature of the oxazole ring and provided precise measurements of bond lengths and angles. The crystal structure reveals a network of intermolecular hydrogen bonds that organize the molecules into planar sheets.[1][2] This detailed structural information is invaluable for computational modeling and structure-activity relationship (SAR) studies.

While X-ray crystallography provides unparalleled detail, its application is contingent on the ability to grow high-quality single crystals. Therefore, a multi-faceted approach employing a suite of analytical techniques is often necessary for comprehensive structural validation, especially for compounds that are difficult to crystallize.

Comparison of Structural Elucidation Techniques

The following table summarizes the strengths and limitations of key analytical methods for the structural validation of small molecules like this compound.

Technique Information Provided Advantages Limitations Sample Requirements
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][2]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to obtain.High-quality single crystal (typically > 0.1 mm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).[4][5][6]Excellent for determining the carbon-hydrogen framework and stereochemistry in solution. Does not require crystallization.[5][7]Does not directly provide bond lengths or angles. Can be complex to interpret for molecules with many signals.~1-10 mg of pure sample dissolved in a deuterated solvent.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[1][3][8][9]High sensitivity, requires very small amounts of sample.[1] Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and connectivity. Fragmentation can be complex to interpret.Micrograms to nanograms of sample.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast, non-destructive, and requires minimal sample preparation.Provides limited information about the overall molecular structure.Milligrams of solid or liquid sample.
Computational Modeling (e.g., DFT) Predicted 3D structure, conformational analysis, and spectroscopic properties (NMR, IR).[2][10][11]Complements experimental data, can help in assigning spectra and predicting stable conformers.Accuracy is dependent on the level of theory and basis set used. Predictions must be validated by experimental data.None (in silico).

Experimental Protocols

Single-Crystal X-ray Crystallography

The following is a generalized protocol for the structural determination of a small organic molecule like this compound.

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate). Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to achieve the final structure.[1]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For this compound, the following spectra are typically acquired:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to determine the complete molecular structure.

  • Data Processing and Analysis: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H signals, chemical shifts, and coupling constants are analyzed to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[9]

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.[3]

Application in Drug Development: DNA Minor Groove Binding

This compound is a building block for the synthesis of lexitropsins, a class of DNA minor groove binding agents with potential anticancer and antiviral properties.[12][13] These compounds recognize and bind to specific DNA sequences, interfering with DNA replication and transcription. An experimental workflow to investigate the DNA binding properties of a lexitropsin derived from this compound is depicted below using a DNA footprinting assay.

DNA_Footprinting_Workflow Experimental Workflow for DNA Footprinting Assay cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion Nuclease Digestion cluster_analysis Analysis DNA_Fragment Target DNA Fragment Labeling End-labeling with ³²P or fluorescent dye DNA_Fragment->Labeling Purification Purification of labeled probe Labeling->Purification Incubation_Control Incubate DNA probe Purification->Incubation_Control Control Incubation_Test Incubate DNA probe with Lexitropsin Purification->Incubation_Test Test Digestion_Control Partial digestion Incubation_Control->Digestion_Control Digestion_Test Partial digestion Incubation_Test->Digestion_Test Lexitropsin Lexitropsin (Test Compound) Lexitropsin->Incubation_Test DNaseI DNase I DNaseI->Digestion_Control DNaseI->Digestion_Test PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Digestion_Control->PAGE Digestion_Test->PAGE Autoradiography Autoradiography / Fluorescence Imaging PAGE->Autoradiography Analysis Identify 'Footprint' (protected region) Autoradiography->Analysis Result Determine Lexitropsin Binding Site Analysis->Result

Caption: Workflow of a DNA footprinting assay to identify the binding site of a lexitropsin on a DNA fragment.

This workflow illustrates how the structural information of a compound like this compound is critical for designing derivatives that can interact with biological macromolecules, and how their mechanism of action can be elucidated through established biochemical assays.

References

comparative analysis of synthetic routes to 2-aminooxazole esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of three distinct synthetic routes to 2-aminooxazole esters, offering insights into their methodologies, efficiencies, and practical considerations. The routes examined are the classical Hantzsch-type condensation, a direct synthesis from α-hydroxyketones, and a modern gold-catalyzed cycloaddition.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 2-aminooxazole esters, providing a clear comparison of their performance based on reported experimental data.

Parameter Route A: Hantzsch-Type Synthesis Route B: From α-Hydroxyketones Route C: Gold-Catalyzed Cycloaddition
Starting Materials α-Haloketone, Ureaα-Hydroxyketone, CyanamideTerminal Alkyne, Cyanamide derivative
Key Reagents DMF (solvent)Water (solvent), NaOH (base)Ph₃PAuNTf₂ (catalyst), 2-Picoline N-oxide
Reaction Temperature 120 °C (Microwave)40–45 °C80 °C
Reaction Time 3 minutesNot specified, exothermic reaction3–12 hours
Reported Yield 49–56%up to 90% (86.8% in example)50–80%
Key Advantages Rapid reaction under microwave conditions.High yields, mild conditions, uses water as a solvent.Catalytic, good functional group tolerance.
Key Disadvantages Moderate yields, requires pre-functionalized α-haloketone.Cyanamide is a hazardous reagent.Requires expensive gold catalyst and an oxidant.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthetic routes to the 2-aminooxazole core structure.

Comparative Synthetic Routes to 2-Aminooxazoles A_start1 α-Haloketone A_reagent DMF, 120°C (MW) A_start1->A_reagent B_start1 α-Hydroxyketone A_start2 Urea A_start2->A_reagent B_start2 Cyanamide A_product 2-Aminooxazole A_reagent->A_product Hantzsch-Type B_reagent H₂O, NaOH, 40-45°C B_product 2-Aminooxazole B_start1->B_reagent C_start1 Terminal Alkyne B_start2->B_reagent C_start2 Cyanamide Derivative B_reagent->B_product Direct Condensation C_reagent [Au] catalyst, Oxidant, 80°C C_product 2-Aminooxazole C_start1->C_reagent C_start2->C_reagent C_reagent->C_product Gold-Catalyzed

Caption: Flowchart of three synthetic routes to 2-aminooxazoles.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for each of the three synthetic routes, based on published literature.

Route A: Hantzsch-Type Synthesis from α-Haloketone and Urea

This method is a variation of the classical Hantzsch thiazole synthesis, adapted for oxazoles. It involves the condensation of an α-haloketone with urea. The use of microwave irradiation can significantly reduce the reaction time.

Experimental Protocol (Example: Synthesis of 4-(p-tolyl)oxazol-2-amine):

  • To a microwave vial, add α-bromo-4'-methylacetophenone (1 equivalent), urea (10 equivalents), and dimethylformamide (DMF).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 3 minutes.

  • After cooling, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography to yield the desired 2-aminooxazole.

  • Reported yields for this specific transformation are in the range of 49-56%.[1]

Route B: Synthesis from α-Hydroxyketone and Cyanamide

This highly efficient route offers a direct condensation of an α-hydroxyketone with cyanamide under mild, aqueous conditions. It avoids the need for pre-halogenated starting materials.

Experimental Protocol (Example: Synthesis of 2-amino-4,5-dimethyloxazole):

  • Prepare a solution of cyanamide in water.

  • To this solution, add acetoin (3-hydroxy-2-butanone, 1 equivalent).

  • Heat the mixture with stirring to approximately 40 °C to dissolve the acetoin. The reaction is exothermic and the temperature should be maintained between 40 and 45 °C.

  • After the reaction is complete, add an equal volume of 10% aqueous sodium hydroxide solution.

  • Extract the product exhaustively with a suitable organic solvent (e.g., methylene chloride).

  • The combined organic extracts are dried, filtered, and concentrated to yield the product.

  • This method has been reported to provide yields as high as 86.8%.

Route C: Gold-Catalyzed Cycloaddition of a Terminal Alkyne and Cyanamide

This modern approach utilizes a gold catalyst to facilitate the heterocyclization of a terminal alkyne, a cyanamide derivative, and an oxygen atom from an N-oxide oxidant. This method is notable for its catalytic nature and tolerance of various functional groups.

Experimental Protocol (General Procedure):

  • In a reaction vessel, dissolve the terminal alkyne (1 equivalent), the cyanamide derivative (1.2 equivalents), and the gold catalyst (e.g., Ph₃PAuNTf₂, 2 mol%) in chlorobenzene.

  • Add the oxidant (e.g., 2-picoline N-oxide, 1.5 equivalents) to the mixture.

  • Heat the reaction mixture at 80 °C for 3 to 12 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

  • This catalytic method has been shown to produce a range of 5-substituted 2-amino-1,3-oxazoles in yields of 50-80%.[2][3]

Conclusion

The choice of synthetic route for accessing 2-aminooxazole esters depends on several factors including the availability of starting materials, desired scale, and tolerance for certain reagents and conditions.

  • Route A (Hantzsch-Type) is a rapid method, especially with microwave assistance, but may offer only moderate yields.

  • Route B (from α-Hydroxyketones) stands out for its high yields, operational simplicity, and use of mild, aqueous conditions, making it an attractive option for large-scale synthesis, although care must be taken with the handling of cyanamide.

  • Route C (Gold-Catalyzed) represents a modern, catalytic approach with good yields and functional group tolerance, but the cost of the gold catalyst may be a consideration for larger-scale applications.

Each route presents a viable pathway to the 2-aminooxazole core, and the comparative data herein should assist researchers in selecting the most appropriate method for their specific synthetic goals.

References

A Comparative Spectroscopic Analysis of Ethyl 2-aminooxazole-5-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key isomers of Ethyl 2-aminooxazole-carboxylate. This guide provides a comparative analysis of available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside standardized experimental protocols.

The structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Subtle differences in the arrangement of functional groups can lead to vastly different chemical properties and biological activities. This guide focuses on the spectroscopic comparison of two key isomers of Ethyl 2-aminooxazole-carboxylate: the 5-carboxylate and 4-carboxylate derivatives. Due to a lack of available experimental data, a comprehensive analysis of the third potential isomer, Ethyl 4-aminooxazole-5-carboxylate, could not be included at this time.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-aminooxazole-5-carboxylate and Ethyl 2-aminooxazole-4-carboxylate. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundSolventOxazole-H-NH₂-CH₂- (Ethyl)-CH₃ (Ethyl)
This compoundCDCl₃7.48 (s, 1H)5.33 (s, 2H)4.31-4.36 (q, 2H)1.35-1.36 (t, 3H)
Ethyl 2-aminooxazole-4-carboxylate-Data not available in a comparable format---

Table 2: IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O Stretch (Ester)C=N StretchC-O Stretch
This compound3387, 3119171516761261, 1178, 1146
Ethyl 2-aminooxazole-4-carboxylateData not readily availableData not readily availableData not readily availableData not readily available

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compoundC₆H₈N₂O₃156.14Data not readily available
Ethyl 2-aminooxazole-4-carboxylateC₆H₈N₂O₃156.14Data not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Record the spectrum over a spectral width of 0-12 ppm.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • Record the spectrum over a spectral width of 0-200 ppm.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record the data as percent transmittance (%T) or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Data Acquisition:

    • ESI-MS: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Typical parameters include a capillary voltage of 3-4 kV and a cone voltage of 20-40 V.

    • EI-MS: Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

Spectroscopic Workflow and Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the Ethyl 2-aminooxazole-carboxylate isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis_5 Synthesize this compound Purification Purify Isomers (e.g., Chromatography, Recrystallization) Synthesis_5->Purification Synthesis_4 Synthesize Ethyl 2-aminooxazole-4-carboxylate Synthesis_4->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Structure_Elucidation Elucidate and Confirm Isomeric Structures Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of Ethyl 2-aminooxazole-carboxylate isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its 4-carboxylate isomer. Further research is required to obtain a complete spectroscopic dataset, particularly for the 4-carboxylate and the yet uncharacterized 4-amino-5-carboxylate isomers, to enable a more comprehensive and definitive comparative analysis.

A Comparative Guide to Purity Assessment of Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like Ethyl 2-aminooxazole-5-carboxylate is a cornerstone of robust chemical synthesis and drug discovery. This five-membered heterocyclic compound is a valuable building block in medicinal chemistry. Its purity can significantly influence the outcome of subsequent reactions, affecting the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of this compound. We will also discuss alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and versatile analytical technique for the separation, identification, and quantification of components in a mixture. For a non-volatile compound like this compound, reversed-phase HPLC is the most common and effective approach.

Experimental Protocol: Reversed-Phase HPLC

A representative HPLC method for determining the purity of this compound is detailed below. This method is based on established principles for the analysis of polar heterocyclic compounds.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard of known purity

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Potential Impurities:

The purity analysis should aim to separate the main component from potential impurities. Based on a common synthesis route from ethyl 2-chloro-3-oxopropanoate and urea, potential impurities could include:

  • Unreacted starting materials: ethyl 2-chloro-3-oxopropanoate and urea.

  • Byproducts from side reactions.

  • Degradation products.

Comparison of Analytical Methods

While HPLC is a robust method for purity determination, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of accuracy.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass-to-charge ratio.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity Good for separating structurally related, non-volatile impurities.High selectivity based on mass fragmentation patterns, ideal for volatile impurities.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).Very high (can detect trace level volatile impurities, ppb levels).Moderate (typically requires mg of sample).
Applicability for this Compound Excellent for the primary purity assay and non-volatile impurities.Suitable for detecting residual solvents and volatile byproducts.Provides an orthogonal, absolute purity value and structural confirmation.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

For the routine purity assessment of this compound, HPLC with UV detection is a reliable and widely accessible method. It offers excellent separation capabilities for non-volatile impurities and provides accurate quantitative results when calibrated with a reference standard. For a more comprehensive understanding of the impurity profile, especially for volatile components or for obtaining an absolute purity value without a specific standard, techniques like GC-MS and qNMR are invaluable orthogonal methods. A multi-faceted approach, employing a combination of these techniques, ensures the highest confidence in the quality and purity of this important chemical intermediate, thereby supporting the integrity of research and drug development programs.

Biological Assay Validation: A Comparative Guide to Ethyl 2-aminooxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of compounds derived from Ethyl 2-aminooxazole-5-carboxylate and its isosteric thiazole analogs. The information presented is based on available experimental data from peer-reviewed studies and is intended to assist researchers in the evaluation and selection of these compounds for further investigation.

Comparative Analysis of Biological Activity

Derivatives of this compound and related heterocyclic compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their potency.

Anticancer Activity

The antiproliferative effects of various oxazole and thiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 14 Oxazole DerivativeHCT116 (Colon Carcinoma)71.85-Fluorouracil-
Compound 6 Oxazole DerivativeMCF7 (Breast Carcinoma)74.1Tamoxifen-
3a Pyrano[3,2-c]quinolineHT-29 (Colon Cancer)0.023Erlotinib0.030
3f Pyrano[3,2-c]quinolineHT-29 (Colon Cancer)0.025Erlotinib0.030
3c Pyrano[3,2-c]quinolineMCF-7 (Breast Cancer)0.030Erlotinib-
3g Pyrano[3,2-c]quinolineMCF-7 (Breast Cancer)0.042Erlotinib-
7a Thiazole-5-carboxamideA-549, Bel7402, HCT-8Moderate Activity--
88 ThiazolopyridazineHS 578T (Breast Cancer)0.8--

Note: A lower IC50 value indicates a higher potency of the compound. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDDerivative ClassBacterial StrainMIC (µM)Fungal StrainMIC (µM)
Compound 3 Oxazole DerivativeS. aureus14.8C. albicans29.6
Compound 3 Oxazole DerivativeE. coli14.8--
Compound 8 Oxazole DerivativeB. subtilis17.5--
Compound 14 Oxazole DerivativeP. aeruginosa17.3--
Compound 6 Oxazole DerivativeS. enterica17.8A. niger17.8
Compound 5 Oxazole Derivative--C. albicans29.6

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used in the evaluation of these compounds.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Erlotinib) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.[1]

Antimicrobial Susceptibility Testing (Serial Dilution Method)

The serial dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

General Experimental Workflow for Bio-Assay Validation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies start Start with this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Structural Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT) purification->anticancer data Quantitative Data Analysis (IC50, MIC) antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) Studies data->sar comparison Comparison with Alternative Compounds data->comparison pathway Signaling Pathway Analysis sar->pathway target Target Identification & Validation pathway->target

Caption: General workflow for the synthesis, screening, and validation of novel compounds.

Postulated EGFR/HER-2 Signaling Inhibition

Some quinoline derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] The following diagram illustrates a simplified representation of this signaling pathway and the point of inhibition.

G Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR_HER2->Dimerization Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Inhibitor Oxazole/Thiazole Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Outcome Tumor Growth Proliferation->Outcome Apoptosis->Outcome Prevents

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of small molecule therapeutics often involves the use of bioisosteric replacement to fine-tune the physicochemical and pharmacological properties of a lead compound. Among the privileged scaffolds in medicinal chemistry, 5-membered aromatic heterocycles are of significant interest. This guide provides a detailed head-to-head comparison of Ethyl 2-aminooxazole-5-carboxylate and its related 2-aminothiazole and 2-aminoimidazole analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to inform rational drug design and development.

Physicochemical Properties: A Comparative Overview

The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form the 2-aminooxazole scaffold can lead to notable improvements in physicochemical properties, which are critical for drug development. 2-aminooxazoles are suggested to have a decreased ClogP (and thus improved solubility) and a lower rate of metabolism due to the absence of the oxidizable sulfur atom.[1][2]

Table 1: Calculated Physicochemical Properties

PropertyThis compoundEthyl 2-aminothiazole-5-carboxylateEthyl 2-aminoimidazole-5-carboxylate
Molecular FormulaC₆H₈N₂O₃C₆H₈N₂O₂SC₆H₉N₃O₂
Molecular Weight156.14172.20155.16
LogP0.43~0.9 (estimated)0.3
Hydrogen Bond Donors112
Hydrogen Bond Acceptors545
Rotatable Bonds222

Synthesis of the Heterocyclic Scaffolds

The synthesis of these heterocycles generally follows established chemical pathways. The 2-aminothiazole and 2-aminooxazole esters are commonly prepared via the Hantzsch synthesis or variations thereof, involving the condensation of an α-halocarbonyl compound with a thiourea or urea, respectively. The synthesis of the 2-aminoimidazole ester often involves a multi-step process.

Below is a generalized workflow for the synthesis of these key intermediates.

G cluster_thiazole Ethyl 2-aminothiazole-5-carboxylate Synthesis cluster_oxazole This compound Synthesis cluster_imidazole Ethyl 2-aminoimidazole-5-carboxylate Synthesis ethyl_ethoxyacrylate Ethyl 3-ethoxyacrylate bromo_intermediate_t α-bromo intermediate ethyl_ethoxyacrylate->bromo_intermediate_t Bromination nbs N-Bromosuccinimide (NBS) nbs->bromo_intermediate_t thiazole_ester Ethyl 2-aminothiazole-5-carboxylate bromo_intermediate_t->thiazole_ester Condensation thiourea Thiourea thiourea->thiazole_ester alpha_bromoacetophenone α-Bromoacetophenone aminooxazole_core 2-Aminooxazole Core alpha_bromoacetophenone->aminooxazole_core Condensation urea_o Urea urea_o->aminooxazole_core substituted_aminooxazole N-Substituted 2-Aminooxazole aminooxazole_core->substituted_aminooxazole Buchwald-Hartwig buchwald_hartwig Buchwald-Hartwig Coupling aryl_halide Aryl Halide aryl_halide->substituted_aminooxazole oxazole_ester This compound substituted_aminooxazole->oxazole_ester Esterification esterification Esterification starting_material_i Starting Material multi_step Multi-step Synthesis starting_material_i->multi_step imidazole_ester Ethyl 2-aminoimidazole-5-carboxylate multi_step->imidazole_ester

Comparative Synthesis Workflow

Biological Activity: A Head-to-Head Comparison

Derivatives of 2-aminothiazole, 2-aminooxazole, and 2-aminoimidazole are known to possess a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. The isosteric replacement of the thiazole ring with an oxazole has been shown to maintain or even improve biological activity in several studies.

Antimicrobial and Antitubercular Activity

The 2-aminooxazole scaffold is considered a promising bioisostere of 2-aminothiazole in the development of new antitubercular agents. Studies have shown that 2-aminooxazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with a trend similar to their 2-aminothiazole counterparts.[2][3]

Table 2: Comparative Antimycobacterial Activity (MIC in µg/mL)

Compound DerivativeM. tuberculosis H37Rv (MIC)Reference
2-Aminothiazole Derivative 13.13[2]
2-Aminooxazole Derivative 13.13[2]
2-Aminothiazole Derivative 2> 100[2]
2-Aminooxazole Derivative 212.5[2]
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06[4][5]
Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] Derivatives of this class of compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. While less explored, 2-aminooxazole derivatives are also being investigated for their anticancer potential.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib[6]
MCF-7 (Breast)20.2[6]
HT-29 (Colon)21.6[6]
2-Aminothiazole Derivative (Compound 13)RPMI-8226 (Leukemia)0.08[7]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeHS 578T (Breast)0.8[8]

Mechanism of Action: Modulation of Apoptotic Pathways

One of the key mechanisms by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

G aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits permeabilization bax->mitochondrion Permeabilizes membrane cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Apoptotic Signaling Pathway

Experimental Protocols

General Procedure for Synthesis of Ethyl 2-aminothiazole-5-carboxylate Derivatives

A common synthetic route involves the reaction of an ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate. This intermediate is then condensed with a thiourea in a suitable solvent, followed by heating to facilitate cyclization and formation of the 2-aminothiazole ring.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The comparative analysis of this compound and its thiazole and imidazole analogs reveals a class of heterocycles with significant therapeutic potential. The 2-aminooxazole scaffold, in particular, emerges as a promising alternative to the more extensively studied 2-aminothiazoles, potentially offering improved physicochemical properties without compromising biological activity. Further research focusing on a direct, systematic comparison of these heterocycles within the same experimental framework is warranted to fully elucidate their structure-activity relationships and guide the development of next-generation therapeutics.

References

Confirming the Structure of Ethyl 2-aminooxazole-5-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the key experimental data used to confirm the structure of Ethyl 2-aminooxazole-5-carboxylate and its derivatives. By leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), one can confidently elucidate the molecular architecture of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound and its analogues. These values serve as a benchmark for confirming the successful synthesis of new derivatives.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆)

Compound/DerivativeOxazole-H (ppm)-NH₂ (ppm)-OCH₂CH₃ (q, ppm)-OCH₂CH₃ (t, ppm)Other Signals (ppm)
This compound (Predicted)~7.5 - 7.8 (s)~7.0 - 7.5 (br s)~4.2 - 4.3~1.2 - 1.3-
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate-9.21 (brs), 7.76 (brs)4.01-3.961.11-1.077.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H), 2.26 (s, 3H, CH₃)[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-9.35 (brs), 7.89 (brs)4.021.128.24 (d, 2H), 7.52 (d, 2H), 5.28 (s, 1H), 2.28 (s, 3H, CH₃)[1]

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆)

Compound/DerivativeC=O (ester)C2 (Oxazole)C5 (Oxazole)C4 (Oxazole)-OCH₂CH₃Other Signals (ppm)
This compound (Predicted)~160-165~160-165~140-145~110-115~60, ~14-
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate165.8---59.6, 14.5152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 54.4, 18.2[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate165.4---69.6, 14.4152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 54.2, 18.4[1]

Note: The predicted values for the parent compound are based on general chemical shift knowledge for similar structures.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected for this compound Derivatives
N-H Stretch (amine)3500-3300Two bands for primary amine
C-H Stretch (aromatic/vinylic)3100-3000Present
C-H Stretch (aliphatic)3000-2850Present
C=O Stretch (ester)1750-1735Strong absorption
C=N Stretch (oxazole ring)1690-1640Present
C-O Stretch (ester & ring)1300-1000Multiple bands
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound (Molecular Weight: 156.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 156.

Table 4: Expected Mass Spectrometry Fragmentation

Fragment Ionm/zDescription
[M]⁺156Molecular Ion
[M - C₂H₅]⁺127Loss of the ethyl group
[M - OC₂H₅]⁺111Loss of the ethoxy group
[M - COOC₂H₅]⁺83Loss of the ethyl carboxylate group

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : No extensive sample preparation is required. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition : Press the sample firmly against the crystal to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically performs a background subtraction to yield the final IR spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution may be further diluted and filtered before injection.

  • Ionization : Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis : Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.

  • Fragmentation Analysis (MS/MS) : To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of the Confirmation Workflow

The following diagrams illustrate the logical flow of experiments and the signaling pathway for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Compare Data to Expected Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for structural confirmation.

logical_relationship Target Target Molecule: This compound Derivative NMR NMR Data (Connectivity, Chemical Environment) Target->NMR IR IR Data (Functional Groups) Target->IR MS MS Data (Molecular Weight, Formula) Target->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Logic for combining spectroscopic data.

References

A Comparative Guide to Ethyl 2-aminooxazole-5-carboxylate and Its Thiazole Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with the search for novel molecular scaffolds that offer improved efficacy, safety, and pharmacokinetic profiles. Among the heterocyclic compounds that serve as privileged structures in drug design, the 2-aminooxazole and its bioisosteric counterpart, the 2-aminothiazole, have garnered significant attention. This guide provides a comparative analysis of Ethyl 2-aminooxazole-5-carboxylate and its widely used sulfur-containing analog, Ethyl 2-aminothiazole-5-carboxylate. We delve into their applications, supported by experimental data, to offer a comprehensive resource for researchers in drug development.

Core Applications in Medicinal Chemistry

This compound and its thiazole isostere are versatile building blocks for the synthesis of a wide array of biologically active compounds. Their primary applications lie in the development of antimicrobial and anticancer agents.

Antimicrobial Activity: The 2-aminothiazole scaffold is a well-established component of many antimicrobial drugs.[1] However, the 2-aminooxazole moiety has emerged as a promising alternative, in some cases offering advantages such as improved solubility and metabolic stability due to the replacement of the sulfur atom with oxygen.[2][3] This is particularly relevant in the fight against drug-resistant pathogens, including Mycobacterium tuberculosis.[2][4]

Anticancer Activity: Derivatives of both scaffolds have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, derivatives of Ethyl 2-aminothiazole-5-carboxylate are key intermediates in the synthesis of the FDA-approved anticancer drug Dasatinib, a dual Abl and Src family tyrosine kinase inhibitor.[5] More recently, 2-aminooxazole derivatives have been explored as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in several cancers.

Comparative Performance: Oxazole vs. Thiazole

The choice between an oxazole and a thiazole core can significantly impact the physicochemical and pharmacological properties of a drug candidate. The isosteric replacement of sulfur with oxygen is a common strategy in medicinal chemistry to modulate these properties.

Physicochemical Properties

Studies have shown that 2-aminooxazole derivatives tend to have lower lipophilicity (ClogP) and higher aqueous solubility compared to their 2-aminothiazole counterparts.[3][4] This can lead to improved pharmacokinetic profiles, such as better absorption and distribution.

Biological Activity

The biological activity of these two scaffolds can be comparable, confirming them as bioisosteres. However, subtle differences in their electronic and steric properties can lead to variations in target binding and overall efficacy. The following table summarizes comparative antimicrobial data for representative derivatives.

Compound ScaffoldDerivativeTarget OrganismMIC (μg/mL)Cytotoxicity IC50 (μM)Reference
2-AminooxazoleN-(oxazol-2-yl)picolinamideM. tuberculosis H37Ra3.13>1000[4]
2-AminothiazoleN-(thiazol-2-yl)picolinamideM. tuberculosis H37Ra6.25>1000[4]
2-AminooxazoleDerivative 30M. tuberculosis H37Rv12.5>128[3]
2-AminothiazoleDerivative 1M. tuberculosis H37Rv6.25>128[3]

Table 1: Comparison of Antimicrobial Activity. MIC (Minimum Inhibitory Concentration) values for representative 2-aminooxazole and 2-aminothiazole derivatives against Mycobacterium tuberculosis. Lower MIC values indicate higher potency. Cytotoxicity is represented by the IC50 against a human cell line (e.g., HepG2).

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a probable synthetic pathway for this compound compared to the established synthesis of its thiazole analog.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Ethyl 2-aminothiazole-5-carboxylate A Ethyl 2-bromo-3-oxobutanoate C Cyclization A->C B Urea B->C D Ethyl 2-amino-4-methyl-5-oxazolecarboxylate C->D E Ethyl 2-bromo-3-oxobutanoate G Hantzsch Synthesis E->G F Thiourea F->G H Ethyl 2-amino-4-methyl-5-thiazolecarboxylate G->H

Caption: Comparative synthetic workflow for oxazole and thiazole carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (for comparison)

This protocol is based on a reported one-pot synthesis.[6]

  • Bromination: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • Work-up: After cooling to room temperature, a solid precipitate forms. Filter the solid, wash with water (3 x 100 mL), and recrystallize from ethyl acetate.

  • Product: The final product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is obtained as a solid (yield: 72.0%).

Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This is a generalized protocol based on CLSI guidelines.[4][7][8]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: EGFR/HER-2 Kinase Inhibition Assay

This is a representative protocol for an in vitro kinase assay.[9][10][11]

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Prepare solutions of the recombinant EGFR or HER-2 enzyme, a suitable peptide substrate, and ATP.

  • Inhibitor Dilution: Create a serial dilution of the test compound (e.g., derivatives of this compound).

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.

  • IC50 Calculation: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration required for 50% inhibition).

Signaling Pathway Inhibition: EGFR/HER-2

Derivatives of this compound have shown promise as dual inhibitors of EGFR and HER-2. These receptors are key components of signaling pathways that drive cell proliferation and survival in cancer. Inhibition of these pathways can lead to apoptosis (programmed cell death) of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF / Ligand EGFR EGFR EGF->EGFR Binds HER2 HER2 EGFR->HER2 Heterodimerizes RAS Ras EGFR->RAS HER3 HER3 HER2->HER3 Heterodimerizes PI3K PI3K HER2->PI3K Inhibitor 2-Aminooxazole Derivative Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Safety Operating Guide

Safe Disposal of Ethyl 2-aminooxazole-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 2-aminooxazole-5-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of this compound, based on available safety data.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The Globally Harmonized System (GHS) pictogram associated with this chemical is the GHS07, indicating it is harmful.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use chemical-impermeable gloves.[1]

  • Body Protection: Wear a lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1][3]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted through an appropriate treatment and disposal facility, adhering to all applicable local, regional, and national laws and regulations.[1][3]

  • Collection:

    • Collect waste material in a suitable, properly labeled, and tightly closed container to await disposal.[1]

    • Ensure the container is compatible with the chemical.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area.[1]

    • Keep waste containers away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[1][3]

    • The storage area should be locked up.[1]

  • Disposal:

    • The primary disposal method is to hand over the waste to a licensed professional waste disposal service.

    • Do not dispose of this chemical into the environment, sewers, or water systems.

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation in the affected area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up:

    • Use spark-proof tools and explosion-proof equipment.[1]

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.[1][3]

    • Clean the contaminated surface thoroughly.[3]

  • Disposal of Contaminated Materials: All materials used for clean-up should be collected and disposed of as hazardous waste.

Quantitative Data Summary

Currently, publicly available safety data sheets for this compound do not specify quantitative limits for disposal. The guiding principle is that all waste containing this chemical should be treated as hazardous waste.

ParameterValueSource
GHS Hazard StatementsH315, H319, H335[1][2]
GHS Precautionary - DisposalP501[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Ethyl 2-aminooxazole-5-carboxylate waste? ppe Wear appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe collect Collect waste in a - Labeled - Tightly closed - Compatible container ppe->collect spill Is there a spill? collect->spill spill_proc Follow Accidental Release Measures: - Evacuate & Ventilate - Contain spill - Clean with non-sparking tools - Collect contaminated materials spill->spill_proc Yes storage Store waste container in a - Cool, dry, well-ventilated area - Away from incompatibles - Locked up spill->storage No spill_proc->collect disposal Arrange for disposal via - Licensed professional waste  disposal service storage->disposal end End: Waste properly disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-aminooxazole-5-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with specific hazard statements that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Summary of Hazard Information:

Hazard StatementGHS Classification
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H302Harmful if swallowed

Recommended Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is mandatory when handling this compound.

Protection TypeRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield should be worn in addition to goggles for splash hazards.[3][4]
Hand Protection Chemically resistant, impervious gloves must be worn.[1] Nitrile or neoprene gloves are suitable for incidental contact.[3] Always inspect gloves before use.[1][3]
Body Protection Wear a flame-resistant lab coat.[1][3] For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3] Ensure full skin coverage with long pants and closed-toe shoes.[3]
Respiratory Protection All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1] The recommended storage temperature is 4°C, protected from light.[5][6]

Disposal Plan:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Contaminated materials should be promptly disposed of in suitable, closed containers.[1]

Emergency Procedures

In Case of Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including chemical impermeable gloves, during cleanup.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
If on Skin Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1]
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Gather Materials Gather Materials PPE Selection->Gather Materials Weighing Weighing Gather Materials->Weighing Proceed to handling Reaction Setup Reaction Setup Weighing->Reaction Setup Workup/Purification Workup/Purification Reaction Setup->Workup/Purification Decontaminate Glassware Decontaminate Glassware Workup/Purification->Decontaminate Glassware Experiment complete Emergency Procedures Emergency Procedures Workup/Purification->Emergency Procedures Spill or Exposure Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminooxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminooxazole-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.